Product packaging for Aluminum arsenide(Cat. No.:CAS No. 22831-42-1)

Aluminum arsenide

Cat. No.: B1584279
CAS No.: 22831-42-1
M. Wt: 101.90313 g/mol
InChI Key: MDPILPRLPQYEEN-UHFFFAOYSA-N
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Description

Aluminum arsenide is a useful research compound. Its molecular formula is AlAs and its molecular weight is 101.90313 g/mol. The purity is usually 95%.
The exact mass of the compound this compound (AlAs) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula AlAs B1584279 Aluminum arsenide CAS No. 22831-42-1

Properties

IUPAC Name

alumanylidynearsane
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InChI

InChI=1S/Al.As
Source PubChem
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InChI Key

MDPILPRLPQYEEN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[Al]#[As]
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Molecular Formula

AlAs
Record name Aluminium arsenide
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DSSTOX Substance ID

DTXSID9066831
Record name Aluminum arsenide (AlAs)
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Molecular Weight

101.90313 g/mol
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CAS No.

22831-42-1
Record name Aluminum arsenide
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Record name Aluminum arsenide (AlAs)
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Record name Aluminum arsenide (AlAs)
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Record name Aluminum arsenide (AlAs)
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Record name Aluminium arsenide
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Significance and Role in Iii V Semiconductor Science

Aluminum arsenide is a member of the III-V group of semiconductors, so named because they are composed of elements from groups 13 and 15 of the periodic table. drpress.org A key attribute of AlAs is its wide and indirect band gap of approximately 2.12 to 2.16 eV at room temperature. qsstudy.comcadence.comfuncmater.com This wide bandgap makes it particularly suitable for high-temperature and high-power applications, as well as for devices operating at high frequencies. cadence.comscirp.orgoalib.com

One of the most significant roles of AlAs in semiconductor science stems from its close lattice match with gallium arsenide (GaAs), another vital III-V semiconductor. qsstudy.comcadence.comqsstudy.com This near-perfect lattice alignment allows for the growth of high-quality, strain-free epitaxial layers of AlAs on GaAs substrates, and vice versa. qsstudy.comqsstudy.com This compatibility is fundamental to the creation of heterostructures, quantum wells, and superlattices. qsstudy.comqsstudy.com These engineered multilayer structures are the building blocks for a host of advanced devices, including high-electron-mobility transistors (HEMTs), quantum well lasers, and resonant tunneling diodes. qsstudy.comqsstudy.com In these devices, the AlAs layers often serve as barriers to confine electrons within the GaAs regions, a critical function for achieving desired quantum effects and device performance. cadence.com

Furthermore, AlAs is instrumental in the fabrication of distributed Bragg reflectors (DBRs), which are essential components in vertical-cavity surface-emitting lasers (VCSELs) and other photonic devices. The significant difference in the refractive index between AlAs and GaAs allows for the creation of highly reflective mirrors by stacking alternating thin layers of these two materials.

Historical Context of Alas Research Development

The initial synthesis of aluminum arsenide was first reported in 1928 by G. Natta and L. Passerini. materialsproject.org However, for several decades, research into AlAs remained relatively limited due to the practical challenges associated with its synthesis. qsstudy.comwikipedia.org The high melting point of AlAs (approximately 1740 °C) and the high reactivity of aluminum at such temperatures made it difficult to produce high-purity crystals using traditional melt-growth techniques. cadence.comqsstudy.comwikipedia.org Early methods often resulted in p-type material with a high impurity carrier density. qsstudy.comwikipedia.org

The landscape of AlAs research was transformed with the advent of modern epitaxial growth techniques, namely Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD). qsstudy.comcadence.com These techniques allow for the precise, layer-by-layer deposition of atoms onto a substrate in a high-vacuum environment, enabling the creation of high-purity, single-crystal AlAs films with abrupt interfaces. The development of MBE and MOCVD in the latter half of the 20th century was a pivotal moment, unlocking the full potential of the AlAs/GaAs heterostructure system and paving the way for the fabrication of the complex quantum devices in use today.

Further research has focused on understanding the material's fundamental properties under various conditions. For instance, studies have investigated the structural phase transitions of AlAs under high pressure, revealing its transformation from the zinc blende structure to the NiAs structure. mdpi.com The ongoing refinement of computational methods, such as density functional theory (DFT), continues to provide deeper insights into the electronic and structural properties of AlAs, guiding the design of new semiconductor devices. scirp.orgmodernsciences.orgkarazin.ua

Fundamental Crystallographic Structures and Bonding in Alas

Molecular Beam Epitaxy (MBE) of AlAs

Molecular Beam Epitaxy (MBE) is an ultra-high vacuum deposition technique that enables the growth of single-crystal layers with atomic-level precision. In this process, thermal beams of constituent elements, such as aluminum and arsenic, impinge upon a heated substrate, leading to the formation of an epitaxial film.

Growth Parameters and Optimization for High Crystalline Quality

The attainment of high crystalline quality in AlAs films via MBE is contingent on the meticulous control of several growth parameters. Key among these are the substrate temperature, the flux ratio of the constituent elements (V/III ratio), and the growth rate.

Substrate Temperature: The temperature of the substrate significantly influences the surface mobility of adatoms. For AlAs growth, a temperature of approximately 600°C is often utilized to achieve smooth morphology, as evidenced by strong Reflection High-Energy Electron Diffraction (RHEED) oscillations. utexas.edu However, studies on related AlGaAs systems have shown that increasing the growth temperature from 550°C to 595°C can improve crystalline quality by reducing lattice disorder. The congruent sublimation temperature of AlAs is around 600°C, which sets an upper bound for stable growth. ethz.ch Optimization of growth temperature is crucial; for instance, in the growth of InAlAs, a related ternary alloy, decreasing the growth temperature to 480°C with an appropriate increase in the V/III ratio was found to produce defect-free material. mdpi.com

V/III Ratio (As/Al Flux Ratio): The ratio of the Group V (arsenic) to Group III (aluminum) beam equivalent pressures (BEP) is a critical parameter. An adequate arsenic overpressure is necessary to maintain a stable As-terminated surface and prevent the formation of aluminum droplets. Research on GaAs/AlGaAs double heterostructures has demonstrated that reducing the As/Ga flux ratio from 40 to 15 leads to a significant improvement in the crystalline quality of the AlGaAs layer. dtic.mil This suggests that a lower V/III ratio, while still sufficient to prevent metal accumulation, can be beneficial. The optimal ratio must be carefully calibrated for each MBE system and specific growth conditions.

Growth Rate: The growth rate, typically controlled by the Group III element flux, also plays a role. For growing AlAs layers as part of a larger structure, growth rates of around 0.2 ML/s have been used. mdpi.com Slower growth rates generally allow more time for adatoms to migrate to their ideal lattice sites, resulting in better crystalline quality, but this must be balanced against the need for practical growth times and potential for impurity incorporation.

ParameterTypical Range/ValueImpact on Crystalline Quality
Substrate Temperature 550°C - 700°C utexas.edumdpi.comAffects adatom surface mobility and defect formation. Higher temperatures can improve quality but are limited by sublimation.
V/III (As/Al) Ratio 15 - 40 (BEP) dtic.milEnsures stoichiometric growth and a stable surface. Lower ratios can reduce defects, but must be sufficient to prevent Al droplets.
Growth Rate ~0.2 - 1.0 ML/s mdpi.comSlower rates can enhance crystalline perfection by allowing more time for adatom migration.

In-situ Monitoring Techniques in MBE (e.g., RHEED Analysis)

In-situ monitoring is indispensable in MBE for real-time control and analysis of the growth process. Reflection High-Energy Electron Diffraction (RHEED) is the most prominent of these techniques. A high-energy electron beam is directed at the substrate at a grazing angle, and the resulting diffraction pattern on a fluorescent screen provides a wealth of information about the surface.

RHEED is used to:

Calibrate growth rates: By observing the intensity oscillations of the specularly reflected RHEED spot, the monolayer growth rate can be determined with high accuracy. utexas.edu Each oscillation corresponds to the completion of a single monolayer of the material. wordpress.com

Monitor surface morphology: A smooth, atomically flat surface produces a streaky RHEED pattern, while a rough or three-dimensional surface results in a spotty pattern. The intensity of the RHEED pattern oscillates during layer-by-layer growth, with maximum intensity corresponding to a smooth surface and minimum intensity to a half-completed, rougher layer. wordpress.com

Analyze surface reconstruction: The arrangement of atoms on the surface, known as surface reconstruction, can be identified from the spacing and symmetry of the diffraction streaks.

During AlAs growth, RHEED oscillations are readily observed, although they tend to dampen more quickly than for GaAs. utexas.edu This is attributed to the lower surface mobility of aluminum adatoms compared to gallium adatoms, leading to a faster transition towards an equilibrium surface roughness. utexas.edu The damping of these oscillations provides insight into the growth mode and surface kinetics.

Surface Reconstruction Dynamics during MBE Growth

The surface of AlAs(001) undergoes several reconstructions depending on the temperature and arsenic flux. These reconstructions involve the rearrangement of surface atoms to minimize the surface free energy.

Under typical MBE growth conditions, an As-rich AlAs(001) surface exhibits a (2x4) reconstruction, similar to GaAs. However, there are notable differences. For instance, on an As-rich GaAs surface, a metastable c(4x4) reconstruction can appear, which is not as stable on AlAs. researchgate.net Instead, a fully dimerized (2x1) phase is found to be more stable on the AlAs surface under certain conditions, such as a temperature of 600°C with an As₂ pressure of 2 x 10⁻⁶ Torr. worldscientific.com

Studies have shown that as the AlAs layer thickness increases on a GaAs(001) substrate, the surface reconstruction can transition from (2x4) to (2x3) through intermediate (1x1) and (1x3) symmetries. aps.org On an Al-rich AlAs surface, a (2x1)/c(2x2) reconstruction is energetically favorable, with the interesting feature that the topmost aluminum atoms are located below the arsenic atomic layer. worldscientific.com The specific surface reconstruction has a profound impact on the growth kinetics and the morphology of the resulting film.

Metal-Organic Chemical Vapor Deposition (MOCVD) of AlAs

Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Organometallic Vapor Phase Epitaxy (OMVPE), is a vapor-phase epitaxy method that utilizes metal-organic compounds and hydrides as precursor sources. It is a versatile technique widely used for the production of compound semiconductor devices.

Precursor Chemistry and Reaction Pathways (e.g., Trimethylaluminum (B3029685) and Arsine)

The most common precursors for the MOCVD growth of AlAs are trimethylaluminum (TMA or TMAl) as the aluminum source and arsine (AsH₃) as the arsenic source. mdpi.com These precursors are transported into a reaction chamber using a carrier gas, typically hydrogen (H₂).

(CH₃)₃Al(g) + AsH₃(g) → AlAs(s) + 3CH₄(g)

However, the actual reaction mechanism is far more complex, involving numerous intermediate steps in both the gas phase and on the substrate surface.

Gas-Phase Reactions: The thermal decomposition of the precursors begins in the gas phase as they approach the heated substrate. TMA can undergo pyrolysis, leading to the formation of various radicals. The gas-phase chemistry is dominated by the thermal decomposition of the Group III metal-organic precursors. mdpi.com

Surface Reactions: The partially decomposed species, along with unreacted precursors, adsorb onto the hot substrate surface where the final decomposition and incorporation into the crystal lattice occur. Surface reactions are critical in determining the uniformity of the growth rate. mdpi.com A simplified representation of the surface reaction pathways for AlGaAs growth, which shares mechanisms with AlAs, includes the adsorption and decomposition of the metal-organic and hydride species on the surface. mdpi.com

Growth Kinetics and Thermodynamics in MOCVD Systems

The growth of AlAs by MOCVD is governed by a complex interplay of thermodynamics and kinetics.

Thermodynamics: Thermodynamics dictates the driving force for the growth process and the equilibrium state of the system. pageplace.de For alloys like AlGaAs, where AlAs and GaAs have complete solubility, the solid composition is largely determined by the vapor phase composition of the precursors, especially when grown with an excess of arsine. tib.eu The growth process aims to reach a state of minimum Gibbs free energy, which drives the formation of the stable AlAs crystal structure. osti.gov

Kinetics: Kinetics describes the rates of the various chemical reactions and transport processes. The MOCVD growth of III-V compounds like AlAs typically exhibits three temperature-dependent regimes:

Low-Temperature Regime (Kinetically Limited): At lower temperatures, the growth rate is limited by the rate of precursor decomposition. The growth rate increases exponentially with temperature in this region.

Mid-Temperature Regime (Mass-Transport Limited): In an intermediate temperature range (for AlAs, this is similar to the ~550-850°C range for GaAs), the growth rate becomes nearly independent of temperature. Here, the growth is limited by the rate at which the Group III precursor (TMA) is transported to the substrate surface. This regime is typically preferred for achieving uniform and reproducible growth.

High-Temperature Regime: At very high temperatures, the growth rate may decrease due to increased desorption of species from the surface and parasitic reactions in the gas phase that deplete the precursors before they reach the substrate.

Hydride Vapor Phase Epitaxy (HVPE) and Other Growth Techniques

Hydride Vapor Phase Epitaxy (HVPE) is an alternative epitaxial growth method that holds promise for reducing the manufacturing costs of III-V semiconductor devices. osti.govresearchgate.net Historically, HVPE has faced challenges with the deposition of aluminum-containing materials, which has limited its use for devices requiring wide-bandgap materials like AlAs. osti.govosti.gov However, recent advancements have demonstrated the successful growth of aluminum-containing compounds using HVPE. nrel.gov

In the HVPE process for III-V materials, a metal chloride gas is generated in-situ and then reacted with a hydride gas at the substrate surface to form the crystal. cvdequipment.com For AlAs growth, aluminum trichloride (B1173362) (AlCl3) can be used as the aluminum precursor. researchgate.netosti.gov A key finding is that the presence of a group V hydride at the growth front kinetically promotes the incorporation of aluminum into the solid. osti.govosti.gov This has enabled the controlled deposition of AlxGa1-xAs and other aluminum-containing alloys for the first time by HVPE. osti.govosti.gov

One of the significant advantages of HVPE is its potential for high growth rates, which can be up to ~300 µm/hr for some III-V materials. cvdequipment.com This is considerably faster than the deposition rates typically achieved with Molecular Beam Epitaxy (MBE). mit.edu The ability to grow Al-containing compounds by HVPE opens up possibilities for producing high-efficiency solar cells and other optoelectronic devices at a lower cost compared to the incumbent MOCVD technology. osti.govnrel.gov

Other growth techniques for III-V compounds include Molecular Beam Epitaxy (MBE) and sputtering. researchgate.net MBE involves the impingement of atomic or molecular beams onto a heated substrate in an ultra-high vacuum environment. mit.edu While MBE allows for the creation of very high-quality materials and new device demonstrations, its slow deposition rates have limited its widespread use. mit.edu

Bulk Crystal Growth Challenges and Strategies for AlAs

The production of large, high-quality bulk single crystals of this compound presents significant challenges. While techniques like MOCVD and HVPE are well-suited for growing thin epitaxial layers, different methods are required for bulk crystal growth. The Czochralski method and Bridgman or gradient freezing techniques are commonly used for growing bulk crystals of many semiconductor materials, including some III-V compounds. researchgate.net However, the growth of ternary III-V compounds, and by extension binary compounds like AlAs, requires careful control of heat and mass transport to achieve compositional homogeneity. researchgate.net

A major challenge in bulk crystal growth is the introduction of defects, such as dislocations, due to lattice mismatch when growing on a foreign substrate. researchgate.net The ideal solution is to use a native substrate, but the lack of large, single AlAs crystals makes this difficult. For similar materials like aluminum nitride (AlN), which also faces challenges in bulk growth, the Physical Vapor Transport (PVT) method has emerged as a promising technique. researchgate.net The PVT method has been used to produce large, high-quality single crystals of AlN. researchgate.netmdpi.com

Strategies to overcome challenges in bulk crystal growth often focus on controlling nucleation and minimizing stress. mdpi.comsemi.ac.cn For instance, in the PVT growth of AlN, controlling the temperature gradient is crucial for managing the nucleation rate. mdpi.com For heteroepitaxial growth, where a different material is used as the substrate, the mismatch in thermal expansion coefficients can lead to the formation of cracks in the grown crystal. researchgate.net Developing strategies to suppress these cracks is a key area of research. researchgate.net Understanding the mechanisms of crystal growth and defect formation is essential for developing stable and robust formulations and processes. semi.ac.cningevity.com

Colloidal Synthesis Approaches for AlAs Nanocrystals

Colloidal synthesis offers a "wet chemistry" route to produce semiconductor nanocrystals, also known as quantum dots. researchgate.net This approach provides a facile and economical way to create nanometer-sized fragments of materials like AlAs with well-controlled size and shape. researchgate.netgoogle.com The synthesis of arsenide-based nanocrystals has historically been limited by the lack of convenient and safe arsenic precursors. researchgate.net

Recent research has identified alternative arsenic sources to circumvent the use of highly unstable and dangerous precursors like arsine (AsH3). researchgate.net One such approach for the synthesis of indium arsenide (InAs) nanocrystals, which could be adapted for AlAs, involves the use of tris-dimethylaminoarsine (As(NMe2)3). researchgate.net This precursor is commercially available and can be reacted with a metal precursor in the presence of a reducing agent. researchgate.net The size of the resulting nanocrystals can be controlled by adjusting the concentration of the reducing agent and the reaction temperature. researchgate.net

Another approach involves the use of an air-stable arsenic precursor, Aluminum-tris(bismesitoylarsine) (Al(MesBAAs)3), which has been successfully used for the synthesis of cadmium arsenide (Cd3As2) quantum dots. ethz.ch Preliminary trials have also explored its use for the synthesis of Gallium Arsenide (GaAs) quantum dots. ethz.ch The general method for colloidal nanoparticle synthesis often involves the rapid injection of precursors into a hot solvent, with a coordinating ligand used to control the growth kinetics. google.com Microwave-assisted synthesis is another technique that can provide rapid heating and potentially be scaled up for commercial production. google.com The resulting nanocrystals are typically inorganic materials with diameters in the range of 0.5 to 100 nm. google.com

Direct and Indirect Band Gap Nature of AlAs

This compound is an indirect band gap semiconductor. scirp.orgwikipedia.orgresearchgate.netfuncmater.com This means that the minimum energy of the conduction band and the maximum energy of the valence band occur at different points in the Brillouin zone. researchgate.netresearchgate.net Specifically, the valence band maximum (VBM) is located at the Γ point, while the conduction band minimum (CBM) is at the X point of the Brillouin zone. researchgate.netaps.org This indirect nature has significant implications for its optical properties, as electron-hole recombination requires the involvement of a phonon to conserve momentum, making it less efficient for light emission compared to direct band gap materials.

The experimental value for the indirect band gap of AlAs at room temperature is approximately 2.16 eV to 2.17 eV. wikipedia.orgmiun.se Optical absorption measurements have confirmed this indirect gap, with values around 2.14 eV. aip.org In contrast, the direct energy gap, corresponding to a vertical transition at the Γ point, is significantly higher, at about 3.14 eV at 300 K. aip.org

The conduction band of AlAs features several important energy minima, or valleys, at high-symmetry points in the Brillouin zone, namely the Γ, X, and L points. miun.se

X Valley: The lowest energy minimum in the conduction band is located at the X point, making AlAs an indirect band gap material. researchgate.netmiun.se Theoretical calculations place the energy of this minimum at approximately 2.15 eV above the valence band maximum. aps.org

L Valley: There is another indirect minimum at the L point, which lies at a higher energy than the X valley. aps.org The calculated energy for the L valley minimum is around 2.38 eV. aps.org

Γ Valley: The direct gap occurs at the Γ point, with a much higher energy of about 3.14 eV. aip.org

The relative energy positions of these valleys are crucial for the material's electronic properties, especially in alloys like AlₓGa₁₋ₓAs, where the band structure changes with the composition 'x'. miun.se

The conduction band valleys at the X-points of the Brillouin zone in AlAs are anisotropic. arxiv.orgaip.org This means that the effective mass of the electrons in these valleys depends on the direction of motion relative to the crystal axes. The constant energy surfaces for these valleys are ellipsoidal. psu.edu

This anisotropy leads to two different effective masses for electrons in the X valleys:

Longitudinal effective mass (ml): This is the heavier mass, with a value of approximately 1.1 times the free electron mass (mₑ). aip.org

Transverse effective mass (mt): This is the lighter mass, with a value of about 0.2 times mₑ. aip.org

In two-dimensional systems like quantum wells, the degeneracy of the X-valleys can be lifted by factors such as strain and quantum confinement, which can be controlled by the well width and growth direction. arxiv.orgaip.org This allows for the tuning of the electronic properties by controlling which valleys are occupied. arxiv.org The electron effective mass at the Γ point, though not the conduction band minimum, has been calculated to be approximately 0.15 mₑ.

Valence Band Structure and Hole Effective Masses

The valence band maximum of AlAs is located at the Γ point. researchgate.netaps.org The valence band itself is composed of several sub-bands. The upper valence bands are primarily formed from the p-states of the Arsenic atoms. researchgate.net The top of the valence band consists of three main bands: the heavy-hole (hh), light-hole (lh), and split-off (so) hole bands.

The effective masses of the holes in these bands are important for determining the transport properties of p-type AlAs. In AlₓGa₁₋ₓAs alloys, and by extension AlAs, the effective masses for holes are given as:

Heavy-hole effective mass (mhh): Approximately 0.76 mₑ.

Light-hole effective mass (mlh): Approximately 0.15 mₑ.

These values are derived from data for AlGaAs and provide an approximation for pure AlAs. ioffe.ru

Data Tables

Table 1: Calculated and Experimental Band Gaps of AlAs

Band Gap TypeTheoretical Value (eV)Experimental Value (eV)Reference
Indirect (Γ-X)1.33 (LDA)2.15 researchgate.net
Indirect (Γ-X)1.45 (GGA)2.16 researchgate.netmiun.se
Indirect (Γ-X)1.42 (LDA)2.14 scirp.orgaip.org
Indirect (Γ-X)2.15 (GGA-BZ)2.23 (0 K) aps.org
Indirect (Γ-L)2.38 (GGA-BZ)2.36 aps.org
Direct (Γ-Γ)2.35 (GGA-BZ)3.14 (300 K) aps.orgaip.org

Note: LDA (Local Density Approximation), GGA (Generalized Gradient Approximation), GGA-BZ (Generalized Gradient Approximation by Bagayoko, Zhao, and Williams).

Table 2: Electron and Hole Effective Masses in AlAs
CarrierBand/ValleyEffective Mass (in units of mₑ)Reference
ElectronX Valley (Longitudinal, ml)1.1 aip.org
ElectronX Valley (Transverse, mt)0.2 aip.org
ElectronΓ Valley~0.15 ioffe.ru
HoleHeavy-hole (mhh)~0.76 ioffe.ru
HoleLight-hole (mlh)~0.15 ioffe.ru

Note: mₑ is the free electron mass. Values for holes are extrapolated from AlGaAs data.

Strain Engineering Effects on Electronic Structure

Strain engineering is a powerful technique used to modify the electronic band structure of semiconductors, thereby tuning their optical and electronic properties. In AlAs, the application of strain can induce significant changes, including transitions between direct and indirect bandgaps.

The application of hydrostatic and uniaxial strain has distinct and significant effects on the electronic band structure of AlAs.

Hydrostatic pressure , which compresses the material uniformly from all directions, has been shown to reversibly modify the electronic band structures of Gallium Arsenide (GaAs)/AlAs heterostructures. aip.org This pressure causes a relative downward shift of the AlAs X-conduction band minima in relation to the GaAs Γ-conduction band minima by approximately 13 meV per kilobar. aip.org In studies of GaAs/AlAs double barrier structures, increasing hydrostatic pressure leads to observable changes in the current-voltage characteristics, indicating a modification of the resonant tunneling conditions due to the altered band alignment. aip.org

Uniaxial strain , which is applied along a specific crystal axis, introduces anisotropic changes to the lattice, breaking the cubic symmetry and leading to more complex modifications of the band structure. arxiv.orgfrontiersin.org This method can be more effective than hydrostatic pressure in inducing large responses in the material's properties. arxiv.orgfrontiersin.org For instance, applying uniaxial stress can lead to a transition from an indirect to a direct bandgap in certain III-V semiconductors. scielo.org.mx Theoretical studies using tight-binding models have shown that for AlAs under redalyc.org uniaxial strain, the energy gaps at the Γ, X, and L symmetry points of the Brillouin zone exhibit a monotonically decreasing variation with the strain. wfu.edu This ability to manipulate the bandgap and effective masses through uniaxial strain is crucial for designing novel electronic and optoelectronic devices. scielo.org.mxwfu.edu The application of uniaxial stress can influence the band curvature, which in turn affects the effective mass and the size of the Fermi surface, leading to changes in carrier density. arxiv.orgfrontiersin.org

The following table summarizes the general effects of hydrostatic and uniaxial strain on the electronic properties of AlAs and related III-V semiconductors.

Strain TypeGeneral Effect on AlAs Band StructureKey Observations
Hydrostatic Pressure Induces a relative shift of conduction band minima. aip.orgThe AlAs X-conduction band minima shift down relative to the GaAs Γ-conduction band minima by ~13 meV/kbar. aip.org
Uniaxial Strain Causes anisotropic changes, can induce direct-to-indirect bandgap transitions. scielo.org.mxThe energy gaps at Γ, X, and L points in AlAs show a decreasing trend with increasing redalyc.org uniaxial strain. wfu.edu

When AlAs is grown epitaxially on a substrate with a different lattice constant, such as GaAs, strain is introduced into the AlAs layer. If the layer is thin enough, it will deform elastically to match the lattice of the substrate, a phenomenon known as pseudomorphic growth . nih.govucl.ac.uk This process is fundamental to the creation of strained-layer heterostructures. acs.org

The lattice mismatch between GaAs and AlAs is minimal, which allows for the growth of high-quality interfaces with negligible dislocations. nih.gov However, in systems with a larger mismatch, as the thickness of the epitaxial film increases, the accumulated strain energy eventually exceeds the energy required to form dislocations. nih.gov At this critical thickness, the strain begins to be relieved through the formation of misfit dislocations at the interface, leading to what is known as relaxed epitaxy. nih.gov

The accommodation of misfit strain is a critical factor in determining the electronic and optical properties of the heterostructure. nih.gov For instance, in highly tensile-strained Germanium (Ge) grown on an InxAl1−xAs stressor, the pseudomorphic nature of the heterostructure is confirmed by high-resolution transmission electron microscopy. ucl.ac.uktandfonline.com The strain in these systems can be intentionally engineered by varying the composition of the underlying stressor layer to tune the band structure of the overlying material. ucl.ac.uk In the case of AlAs, pseudomorphic growth on a substrate with a larger lattice constant would induce tensile strain, while a substrate with a smaller lattice constant would result in compressive strain, each having a distinct impact on the electronic band structure.

Growth PhenomenonDescriptionImplication for AlAs Heterostructures
Pseudomorphic Growth The epitaxial layer grows with the same inter-atomic spacing as the substrate, leading to elastic strain. nih.govAllows for the creation of strained AlAs layers with modified electronic properties when grown on substrates like InxAl1-xAs. ucl.ac.uk
Misfit Strain Accommodation Strain from lattice mismatch is relieved through the formation of misfit dislocations when the film exceeds a critical thickness. nih.govFor systems with significant mismatch, this can lead to defects but is also a mechanism for creating relaxed buffer layers. sapub.org

Electronic Structure of AlAs Nanocrystals

The electronic properties of AlAs at the nanoscale differ significantly from its bulk counterpart due to quantum confinement effects. uobabylon.edu.iqquora.com When the size of an AlAs nanocrystal becomes comparable to the de Broglie wavelength of its charge carriers, the continuous energy bands of the bulk material are replaced by discrete energy levels. quora.comaip.org

The electronic structure of AlAs nanocrystals can also be influenced by their environment. For example, when GaAs quantum dots are embedded in an AlAs matrix, the confinement energy of the valence band maximum is larger than in free-standing GaAs quantum dots. cerist.dz The conduction band minimum in such embedded structures is derived from the AlAs X1c state. cerist.dz This ability to control the electronic structure by varying the size of the nanocrystals and their surrounding matrix is a key aspect of engineering novel materials for optoelectronic applications.

The table below presents calculated energy gap values for the core part of AlAs nanocrystals as a function of the number of atoms, illustrating the effect of size on the electronic structure.

Number of Core AtomsCalculated Energy Gap (eV)
8~4.50
16~4.75
54~5.10
64~5.33
128Converges towards bulk value

Data sourced from theoretical calculations which show a trend of increasing energy gap with the number of core atoms, before convergence. uobabylon.edu.iqquora.com

Phonon Spectra and Lattice Dynamics in Aluminum Arsenide

Lattice Vibrational Modes and Phonon Dispersion Relations

The lattice dynamics of AlAs are described by the collective vibrations of its constituent aluminum and arsenic atoms. These vibrations can be quantized as phonons, and their energy-momentum relationship is captured in the phonon dispersion curves. These curves reveal the frequencies of the vibrational modes for different wave vectors along high-symmetry directions in the Brillouin zone. ias.ac.in

Acoustic and Optical Phonons

Like all diatomic crystals, the phonon dispersion of AlAs consists of acoustic and optical branches. There are three acoustic phonon branches: one longitudinal (LA) and two transverse (TA). At the center of the Brillouin zone (Γ point), the frequency of these modes is zero. As the wave vector increases, their frequency increases, with the slope near the Γ point defining the sound velocity in the crystal. purdue.edu The acoustic branches flatten out near the zone boundaries. ias.ac.in

In addition to the acoustic modes, there are three optical phonon branches: one longitudinal (LO) and two transverse (TO). At the Γ point, the LO and TO phonons have distinct, non-zero frequencies. This splitting arises from the macroscopic electric field associated with the longitudinal vibrations in polar crystals like AlAs. The optical phonon branches exhibit a relatively flat dispersion across the Brillouin zone compared to the acoustic branches. ias.ac.iniitb.ac.in

First-Principles Calculations of Phonon Frequencies

First-principles calculations, based on density functional theory (DFT), have become a powerful tool for predicting the phonon dispersion of materials without empirical parameters. arxiv.orgcore.ac.uk These calculations can accurately determine the interatomic force constants (IFCs) from the electronic ground state. arxiv.org For polar materials like AlAs, the long-range dipole-dipole interactions, which cause the LO-TO splitting, must be handled correctly. scispace.com Methods like density functional perturbation theory (DFPT) or mixed-space approaches that combine real-space force constants with reciprocal-space calculations of dipole interactions are employed to obtain accurate phonon dispersion curves. scispace.comaip.org

Calculations have been performed using various exchange-correlation functionals, such as the Local Density Approximation (LDA) and the Perdew-Burke-Ernzerhof (PBE) functional. While different functionals may yield slightly different lattice parameters, the resulting phonon frequencies are generally in good agreement with each other and with experimental data. arxiv.org These theoretical studies provide a comprehensive picture of the lattice dynamics across the entire Brillouin zone, complementing experimental techniques that often probe specific points. ias.ac.in

Below is a table of calculated and experimental phonon frequencies for AlAs at high-symmetry points in the Brillouin zone.

Phonon ModeSymmetry PointCalculated Frequency (cm⁻¹) ias.ac.inExperimental Frequency (cm⁻¹) ias.ac.in
TAX99101
LAX232230
TOX362360
LOX383383
TAL8078
LAL205203
TOL355354
LOL394394
TOΓ364364
LOΓ404404

Anharmonicity and Phonon-Phonon Interactions

The harmonic approximation, which assumes that the interatomic forces are perfectly linear with displacement, provides a basic understanding of lattice vibrations. However, real crystals exhibit anharmonicity, meaning higher-order terms in the interatomic potential are present. stackexchange.com This anharmonicity is crucial as it gives rise to phonon-phonon interactions, which are responsible for processes like thermal expansion and finite thermal conductivity. stackexchange.comscispace.com

Phonon-phonon interactions cause phonons to have a finite lifetime and lead to a broadening and shift in their spectral lines. scispace.comaps.org These interactions involve processes where phonons can scatter, decay into other phonons, or combine, subject to the conservation of energy and momentum. caltech.eduaps.org In AlAs, as in other semiconductors, three-phonon processes are the dominant scattering mechanism at typical operating temperatures. iitb.ac.inresearchgate.net First-principles calculations can quantify the strength of these third-order anharmonic IFCs, providing insight into phonon lifetimes and thermal transport properties. arxiv.org Studies on similar materials show that for low-frequency acoustic phonons, anharmonic scattering is the primary relaxation mechanism. researchgate.net

Interface Phonons in AlAs-based Heterostructures

In heterostructures, such as AlAs/GaAs superlattices, the interface between the two materials introduces new vibrational modes known as interface phonons. iisc.ac.in These modes are localized at the boundary and their frequencies lie in the region between the LO and TO phonon frequencies of the constituent materials. iisc.ac.inaps.org The properties of these interface phonons are governed by the dielectric continuum model, which treats the layers as continuous media with distinct dielectric functions. iisc.ac.inresearchgate.net

In a simple planar heterostructure, two primary types of interface modes can arise. For a GaAs/AlAs/GaAs system, there are modes associated with the GaAs-like and AlAs-like vibrations. researchgate.net In superlattices, which consist of repeating layers of AlAs and GaAs, the interaction between interfaces leads to a dispersion of these interface modes, where their frequency depends on the in-plane wave vector and the layer thicknesses. iisc.ac.inresearchgate.net The electrostatic potential of these modes can be either symmetric or antisymmetric with respect to the center of the layers. iisc.ac.in The study of these interface modes is critical as they provide an additional channel for electron-phonon scattering, which can significantly influence the performance of quantum well devices. researchgate.net

Raman Scattering and Infrared Spectroscopy of Phonon Modes

Raman scattering and infrared (IR) spectroscopy are the primary experimental techniques for investigating the phonon modes in AlAs. ias.ac.in In a first-order Raman scattering experiment, the prominent peaks correspond to the zone-center (Γ point) LO and TO phonons. For AlAs, these are observed around 404 cm⁻¹ and 364 cm⁻¹, respectively. researchgate.net While the TO mode is often forbidden in backscattering from a (001) surface, it can appear due to slight misorientation or structural defects. researchgate.netscielo.org.mx Second-order Raman spectra, which involve two-phonon processes, provide information about phonons at other points in the Brillouin zone, such as the X and L points. ias.ac.in

Infrared spectroscopy, particularly using oblique incidence, is also used to determine the LO and TO phonon frequencies and their damping (linewidths). researchgate.net This technique is sensitive to the dipole moment of the vibrations and directly probes the polar nature of the AlAs bond. Studies on GaAs/AlAs superlattices using IR spectroscopy have shown that the LO phonon frequency can decrease with increasing quantum confinement, and the linewidth of the TO phonon band can be substantially larger than the LO band. aip.org Both Raman and IR spectroscopy have been instrumental in observing and characterizing not only the bulk phonons of AlAs but also the confined and interface modes in AlAs-based heterostructures and quantum dots. aps.orgtu-chemnitz.de

The following table summarizes the key phonon modes of AlAs observed through spectroscopy.

Phonon ModeFrequency (cm⁻¹)Observation Method
LO (Γ)~404Raman, IR
TO (Γ)~364Raman, IR
Interface351 - 390Raman, IR

n-type Doping Strategies and Dopant Incorporation

Achieving n-type conductivity in AlAs primarily involves the introduction of elements that can donate free electrons to the crystal lattice. The choice of dopant and the growth conditions are critical to maximizing electron concentration and mobility while minimizing the formation of undesirable defects.

Silicon (Si) Doping and Amphoteric Behavior

Silicon is a widely used n-type dopant in AlAs and related III-V compounds. waferworld.com As a Group IV element, silicon is amphoteric, meaning it can substitute for either the Group III (Al) or Group V (As) element in the lattice. annualreviews.org When Si substitutes for an Al atom (SiAl), it acts as a donor, providing an extra electron for conduction. annualreviews.orghalbleiter.org Conversely, if it substitutes for an As atom (SiAs), it acts as an acceptor, creating a hole.

The incorporation site of Si is highly dependent on the growth conditions, particularly the V/III flux ratio during epitaxial growth methods like molecular beam epitaxy (MBE). aip.org Under As-rich growth conditions, the formation of SiAl donors is favored, leading to n-type material. annualreviews.org However, achieving high n-type doping levels with silicon can be challenging due to the formation of DX centers, which are deep donor levels associated with a lattice relaxation of the silicon donor. aip.orgdntb.gov.uaaip.org These centers can trap electrons, reducing the free carrier concentration, especially in Al-rich AlGaAs alloys and AlAs. aip.orgscielo.br In some cases, growing on specific substrate orientations, like (311)A, can favor Si acting as a p-type dopant. aip.org

First-principles simulations indicate that silicon doping can result in either n-type or p-type conductivity depending on the specific growth conditions. researchgate.net Under As-rich conditions, Si predominantly acts as a donor, while under As-poor (Al-rich) conditions, its behavior can shift. researchgate.net

Table 1: Properties of Silicon (Si) as a Dopant in AlAs

Property Description Source(s)
Dopant Type Primarily n-type (donor) waferworld.com
Lattice Site Substitutional on Al site (SiAl) for donor behavior annualreviews.org
Amphoteric Nature Can act as a donor (on Al site) or acceptor (on As site) depending on growth conditions annualreviews.orgaip.org

| Key Challenge | Formation of deep donor levels known as DX centers, which trap electrons | aip.orgdntb.gov.uaaip.org |

Tellurium (Te) and Other Donor Impurities

Tellurium (Te), a Group VI element, is another effective n-type dopant for AlAs and its alloys. waferworld.comdtic.mil Unlike silicon, tellurium substitutes for arsenic (As) in the lattice and acts as a donor, providing a free electron. aip.org Te is less amphoteric than Si, providing more reliable n-type characteristics. It has been used to achieve high sheet charge and mobility in AlGaAs heterostructures. capes.gov.brtheiet.org

However, similar to other donor impurities like selenium (Se) in AlGaAs, Te can also form DX centers, which affects the efficiency of the doping. aip.org The use of Te as a dopant can sometimes lead to surface segregation during growth, which may create defects at adjacent interfaces. researchgate.net Other potential n-type dopants from Group VI include sulfur (S) and selenium (Se), though they are less commonly used than Si and Te in AlAs-based structures. dtic.mil

p-type Doping Approaches and Acceptor Characteristics

To create p-type AlAs, dopants that accept electrons from the valence band, thereby creating mobile holes, are introduced into the crystal lattice. Group II and Group IV elements are the most common choices for this purpose.

Carbon (C) Doping Mechanisms

Carbon (C), a Group IV element, is a widely utilized p-type dopant for AlAs and AlGaAs. illinois.edu It is particularly favored due to its low diffusion coefficient compared to other p-type dopants like beryllium and zinc, which is crucial for creating abrupt and stable doping profiles in heterojunction devices. dtic.mil Carbon incorporates onto the arsenic (As) lattice site, where it acts as an acceptor (CAs). aps.org

High hole concentrations, reaching up to the order of 1020 cm-3 (B1577454), have been achieved in AlGaAs using carbon doping. illinois.edu The incorporation of carbon can be achieved during metal-organic chemical vapor deposition (MOCVD) or metal-organic molecular beam epitaxy (MOMBE) using precursors like carbon tetrachloride (CCl4) or carbon tetrabromide (CBr4). illinois.edudtic.milresearchgate.net The doping efficiency, however, can be influenced by growth temperature and the V/III ratio. researchgate.net At very high concentrations, the doping efficiency of carbon in AlGaAs may decrease due to mechanisms like self-compensation or the formation of neutral carbon clusters. illinois.edu First-principles studies show that carbon serves as an effective p-type dopant under As-poor and moderate conditions. researchgate.net

Beryllium (Be) and Magnesium (Mg) as Acceptors

Beryllium (Be) and Magnesium (Mg) are Group II elements that act as p-type dopants (acceptors) in AlAs. aps.org They substitute for the Group III aluminum (Al) atom, creating a hole in the valence band. Be is a commonly used acceptor in structures grown by MBE. waferworld.com

Magnesium has been shown to be an effective acceptor in AlGaAs, particularly for layers with a high aluminum content. researchgate.netaip.org Hole concentrations up to 1018 cm-3 can be readily achieved in AlxGa1-xAs with high Al content (x=0.65). aip.org The acceptor activation energy for Mg increases as the Al content rises. aip.org First-principles calculations confirm that Mg is an effective p-type dopant under both As-rich and As-poor conditions. researchgate.net During MOVPE growth, magnesium acceptors can be passivated by hydrogen, requiring a post-growth thermal annealing step to activate them. iaea.org

Table 2: Comparison of p-type Dopants in AlAs

Dopant Group Lattice Site Key Characteristics Source(s)
Carbon (C) IV As Low diffusivity, enables abrupt junctions. High doping levels possible. dtic.milaps.org
Beryllium (Be) II Al Common acceptor for MBE growth. waferworld.comaps.org

| Magnesium (Mg) | II | Al | Effective in high Al-content AlGaAs. Requires thermal activation after MOVPE growth. | researchgate.netaip.orgiaea.org |

Deep Level Defects and Traps in AlAs

Deep level defects are localized states within the bandgap of a semiconductor that are energetically distant from the conduction and valence band edges. wikipedia.org These traps can capture and emit charge carriers, adversely affecting the performance of electronic and optoelectronic devices by acting as centers for non-radiative recombination. wikipedia.org

In AlAs, a significant deep level defect is the aforementioned DX center, which is particularly associated with n-type dopants like silicon. aip.orgaip.org The DX center is a deep donor state that arises from a large lattice relaxation of the substitutional donor atom. aip.org Deep Level Transient Spectroscopy (DLTS) is a primary technique used to characterize these traps. aip.orgspiedigitallibrary.org Studies have shown that Si-doped AlAs layers contain DX centers as well as a distribution of other electron traps. aip.org The concentration of these traps can be influenced by growth temperature, with higher temperatures potentially increasing silicon diffusion and the formation of DX centers in AlAs layers. spiedigitallibrary.org

Investigations using DLTS on AlAs p-n junctions have also identified hole traps. researchgate.net A commonly observed hole trap exists at an energy of Ev+0.50 eV, independent of the specific p-type dopant used. researchgate.net In addition to impurity-related traps, intrinsic point defects like vacancies, interstitials, and antisites can also form deep levels, although their formation energies are generally high. researchgate.net The presence and concentration of these various deep level defects are critical factors in the design and fabrication of high-performance AlAs-based heterostructure devices.

Table 3: Characterized Deep Level Traps in AlAs

Trap Type Associated Dopant/Origin Activation Energy (approx.) Characterization Method Source(s)
DX Center Silicon (Si) and other donors 0.42 eV (apparent) DLTS spiedigitallibrary.org
Electron Traps Si-doped AlAs 98 meV, 213 meV, 352 meV, 468 meV DLTS aip.org

| Hole Trap | Independent of p-type dopant | Ev + 0.50 eV | DLTS | researchgate.net |

Doping and Impurity Engineering in Alas

The controlled introduction of impurities, or doping, into aluminum arsenide (AlAs) is a fundamental process for modifying its electrical and optical properties, enabling the fabrication of advanced semiconductor devices. Doping allows for the creation of n-type (electron-rich) and p-type (hole-rich) regions, which are the building blocks of electronic components. The behavior of these dopants, however, is complex and often intertwined with the presence of native defects and the stoichiometry of the crystal.

Native point defects, such as vacancies, interstitials, and antisites, are imperfections in the crystal lattice that can exist even in undoped AlAs. Their formation and concentration are highly dependent on the crystal growth conditions, particularly the stoichiometry, which is the ratio of aluminum to arsenic atoms. arxiv.org These conditions can be described as either arsenic-rich (Al-poor) or arsenic-poor (Al-rich).

First-principles simulations show that the formation energies of these intrinsic defects vary significantly with the Fermi level position and the chemical potentials of the constituent elements. researchgate.netresearchgate.net For instance, under As-rich conditions, the aluminum vacancy (VAl) and the arsenic antisite (AsAl) are often the dominant defects. researchgate.net Conversely, under As-poor (Al-rich) conditions, the aluminum antisite (AlAs) tends to have the lowest formation energy. researchgate.net The arsenic vacancy (VAs) and interstitial defects generally have higher formation energies. researchgate.netresearchgate.net

These native defects are typically found to have high formation energies, suggesting they are not the primary source of n-type or p-type conductivity in intrinsic AlAs. researchgate.net However, their presence can significantly influence the behavior of intentionally introduced dopants through compensation and the formation of defect complexes. dtic.mil The stoichiometry during crystal growth, therefore, plays a crucial role in determining which native defects will be prevalent and how they will interact with extrinsic dopants. arxiv.orgosti.gov The interplay between stoichiometry and native defects is a key consideration in defect engineering to achieve desired material properties. osti.gov

Defect TypeDescriptionFavored Growth ConditionElectrical Nature
Aluminum Vacancy (VAl)A missing Aluminum atom in the latticeAs-richAcceptor-like
Arsenic Vacancy (VAs)A missing Arsenic atom in the latticeAs-poor (Al-rich)Donor-like
Aluminum Antisite (AlAs)An Aluminum atom occupying an Arsenic siteAs-poor (Al-rich)Acceptor-like
Arsenic Antisite (AsAl)An Arsenic atom occupying an Aluminum siteAs-richDonor-like
Interstitial (Ali, Asi)An atom located at a non-lattice siteVariesCan be donor or acceptor

When impurities are introduced into the AlAs lattice, they can create localized electronic states within the band gap known as deep levels. These levels can trap charge carriers, affecting the material's conductivity and optical efficiency.

A prominent example in AlAs is the DX center, which is a specific type of deep level associated with n-type dopants, particularly silicon (Si). aip.org When a Si atom substitutes for an Al atom, it is expected to act as a shallow donor. However, under certain conditions, the Si atom and a neighboring host atom can become displaced, creating a deep donor level (the DX center) that traps an electron. This center has been characterized in GaAs-AlAs superlattices, where silicon doping in the AlAs layers leads to the formation of DX centers. aip.orgresearchgate.net These centers are known to cause carrier freeze-out at low temperatures and persistent photoconductivity.

Nitrogen (N), an isoelectronic impurity (having the same number of valence electrons as the atom it replaces, As), also introduces deep states. aip.org An isolated nitrogen atom in AlAs forms a resonant state above the conduction band minimum. aip.org However, pairs of nitrogen atoms (NN pairs) can form bound states within the band gap, acting as electron traps. Calculations have shown that specific configurations, like NN1 researchgate.net and NN4 osti.gov pairs, create bound states at 84 meV and 31 meV below the conduction band edge, respectively. aip.org Other impurities, such as those from Group IV (like Germanium) and Group VI (like Sulfur and Selenium), can also induce deep levels and enhance the interdiffusion of aluminum and gallium in AlGaAs/AlAs heterostructures. nih.gov

ImpurityDescriptionAssociated Deep LevelEnergy Level Position (from Conduction Band)
Silicon (Si)Group IV dopant, typically on Al siteDX Center~60 meV aip.org
Nitrogen (N)Isoelectronic impurity on As site (NN1 pair)NN1 Bound State84 meV aip.org
Nitrogen (N)Isoelectronic impurity on As site (NN4 pair)NN4 Bound State31 meV aip.org
Nitrogen (N)Isoelectronic impurity on As site (Isolated)Resonant State-55 meV (above conduction band edge) aip.org

To understand and control the impact of these deep levels, they must be accurately characterized. Deep Level Transient Spectroscopy (DLTS) is a powerful and widely used technique for this purpose. capes.gov.br DLTS is a capacitance-based method that measures the thermal emission of trapped carriers from deep levels within a semiconductor's depletion region.

The process involves applying a voltage pulse to populate the deep levels with carriers. After the pulse, the capacitance of the device is monitored as a function of time and temperature. As trapped carriers are thermally emitted, the capacitance changes, creating a transient. By analyzing the rate of this transient at different temperatures, key parameters of the deep level can be determined, including its activation energy (the energy required to release a carrier) and its capture cross-section (a measure of how effectively it traps carriers). capes.gov.brresearchgate.net

DLTS has been successfully used to study deep electron traps in Si-doped AlAs-GaAs superlattices. semanticscholar.org For example, studies on selectively Si-doped GaAs-AlAs superlattices identified a DX center with a thermal activation energy of 0.42 eV. aip.org Further analysis of the capture kinetics revealed a capture activation energy of 0.36 eV, which allowed for the determination of the trap's binding energy at approximately 60 meV below the conduction miniband. aip.org

Associated Defect/ImpurityMaterial SystemActivation Energy (Ea)Binding Energy (Et)Capture Activation Energy (Ec)
DX Center (Si-induced)GaAs-AlAs Superlattice0.42 eV aip.org~60 meV aip.org0.36 eV aip.org

The net carrier concentration in a doped semiconductor is determined by the balance between the intended dopants and any electrically active defects that counteract them, a phenomenon known as compensation. wvu.edu In AlAs, an n-type dopant like silicon can be compensated by native acceptor defects (e.g., VAl, AlAs) or by other p-type impurities. researchgate.net This compensation reduces the number of free electrons, thereby increasing resistivity and affecting device performance.

For instance, silicon can be an amphoteric dopant, meaning it can occupy either an Al site (acting as a donor) or an As site (acting as an acceptor). The specific growth conditions determine which site is favored. researchgate.net Therefore, Si-doping can result in either n-type or p-type material, or a highly compensated material with low net carrier concentration. researchgate.net Similarly, carbon is a common p-type dopant, but its effectiveness can be reduced by compensation from native donor defects like AsAl. researchgate.net

These compensation mechanisms directly impact carrier transport dynamics. High levels of compensation lead to increased ionized impurity scattering, which reduces carrier mobility. sumdu.edu.ua The presence of deep level traps, like the DX center, also affects transport. At low temperatures, carriers become trapped at these deep levels, reducing the free carrier concentration. The capture and emission of carriers by these traps are thermally activated processes that introduce delays and instabilities in device operation, a significant factor in the performance of devices like high-electron-mobility transistors (HEMTs) that utilize AlAs or AlGaAs layers. Understanding and controlling these compensation and trapping mechanisms is therefore critical for optimizing carrier transport and device functionality.

Alas Based Heterostructures and Nanostructures

Quantum Well Structures and Superlattices (e.g., AlAs/GaAs)

AlAs/GaAs heterostructures are among the most extensively studied systems. A quantum well is formed when a thin layer of a lower bandgap material (like GaAs) is sandwiched between two layers of a higher bandgap material (AlAs). This confines charge carriers (electrons and holes) to the well layer. A superlattice is a periodic structure composed of alternating layers of two or more materials, such as AlAs and GaAs. ustc.edu.cn If the barriers are thick enough to prevent significant interaction between the wells, it is termed a multiple quantum well (MQW) structure. If the barriers are thin, the wavefunctions of carriers in adjacent wells can overlap, leading to the formation of minibands. ustc.edu.cn

The performance of AlAs/GaAs heterostructures is critically dependent on the quality of the interfaces between the layers. Ideally, these interfaces should be atomically abrupt, but in practice, issues like roughness, compositional grading, and intermixing can arise during epitaxial growth. nii.ac.jpucdavis.edu

Significant interface roughening and intermixing of aluminum and gallium can occur in AlAs/GaAs multiple quantum wells (MQWs) grown at low temperatures when they are subjected to thermal annealing at temperatures above 700 °C. ucdavis.eduaip.org This interdiffusion is thought to be enhanced by the presence of excess arsenic, which facilitates the movement of column-III vacancies across the interface. aip.org In contrast, structures grown at standard temperatures show much greater interface stability during annealing. ucdavis.edu The quality of the heterointerface can be assessed using techniques like high-resolution transmission electron microscopy (HRTEM), X-ray diffraction, and photoluminescence, which can reveal the degree of interface abruptness. nii.ac.jpucdavis.edu For instance, in AlAs/GaAs distributed Bragg reflectors (DBRs) grown on silicon substrates, degraded heterointerfaces with quasiperiodic zigzag roughness and nonuniform thickness have been observed, leading to lower reflectivity. nii.ac.jp

To control and improve the properties of these heterostructures, heterointerface engineering techniques are employed. One such method involves the intentional introduction of a thin elemental layer at the AlAs/GaAs interface. For example, fabricating a pseudomorphic elemental layer of germanium (Ge) or silicon (Si) with controlled thickness at the interface can continuously tune the valence and conduction band discontinuities. aps.org This is due to the creation of a local interface dipole. Interestingly, the dipole created per Ge atom is about three times larger than that for a Si atom, although the maximum achievable dipole is nearly identical for both elements (~0.4 eV). aps.org Furthermore, an ultrathin AlAs layer can itself be used as an effective interfacial layer to block the diffusion of atoms between other material layers, such as preventing Ge, Ga, and As cross-diffusion at a GaAs/Ge interface, which is attributed to the high Al-As bonding energy. epfl.ch

Table 1: Factors Affecting AlAs/GaAs Interface Quality

FactorDescriptionImpact on InterfaceReference
Growth Temperature Substrate temperature during molecular beam epitaxy (MBE).Low-temperature growth can lead to excess arsenic, making interfaces susceptible to degradation upon annealing. ucdavis.eduaip.org
Thermal Annealing Post-growth heat treatment.Can cause significant interface roughening and Al/Ga intermixing, especially in low-temperature-grown samples. ucdavis.eduaip.org ucdavis.eduaip.org
Substrate The material on which the heterostructure is grown.Growth on mismatched substrates like silicon can introduce defects and roughness. nii.ac.jp
Interfacial Layers Intentional insertion of thin layers (e.g., Ge, Si) at the interface.Can be used to engineer band alignments by creating a controlled interface dipole. aps.org

The alignment of the energy bands at the AlAs/GaAs heterointerface determines how electrons and holes are confined. This system can exhibit either a Type-I or Type-II band alignment. aps.orgaip.org

Type-I Alignment: Both electrons and holes are confined within the same layer, the GaAs quantum well. This allows for efficient spatial overlap of their wavefunctions and strong radiative recombination, which is desirable for light-emitting devices.

Type-II Alignment: Electrons and holes are confined in different layers. In the AlAs/GaAs system, electrons are confined in the AlAs layer (specifically, in the X-valley of the conduction band), while holes remain in the GaAs layer. This leads to spatially indirect recombination.

A key finding is that the band alignment can be switched from Type-II to Type-I by reducing the thickness of the AlAs barrier layers. aps.org For a constant GaAs well width of about 25 Å, this transition occurs when the AlAs layer thickness is decreased to below approximately 13 Å. aps.org This change is due to the quantum confinement effect in the thin AlAs layers, which raises the energy of the AlAs X-valley conduction band minimum above the Γ-valley conduction band minimum of the GaAs.

Quantum confinement effects become significant when the layer dimensions are comparable to the de Broglie wavelength of the charge carriers. In AlAs/GaAs quantum wells, the confinement shifts the energy levels of electrons and holes to higher values as the well thickness decreases. kyushu-u.ac.jpaps.org These quantized energy levels can be calculated using methods like the k·p theory, although this approach can introduce errors, especially for conduction band states derived from the L and X points of the Brillouin zone. colorado.eduaps.org The confinement not only affects the energy levels but can also induce optical anisotropy in structures grown on high-index planes like (113). aps.org

Table 2: Band Alignment Characteristics of AlAs/GaAs Heterostructures

PropertyType-I AlignmentType-II AlignmentReference
Carrier Confinement Electrons and holes confined in GaAs.Electrons in AlAs (X-valley), holes in GaAs. aps.orgaip.org
Spatial Overlap HighLow (Spatially indirect) aps.orgaip.org
Recombination Direct and efficient.Indirect and less efficient. aps.org
Governing Condition Occurs with very thin AlAs barriers (< ~13 Å).Occurs with thicker AlAs barriers. aps.org
Key Transition Γ-valley (GaAs) is the lowest conduction band state.X-valley (AlAs) is the lowest conduction band state. aps.org

In a superlattice with thin AlAs barriers, the wavefunctions of electrons and holes in adjacent GaAs quantum wells overlap. This coupling causes the discrete, quantized energy levels of the isolated quantum wells to broaden into continuous energy bands, known as "minibands," separated by "minigaps". ustc.edu.cn The formation of these minibands is a direct consequence of the periodic potential of the superlattice, analogous to how atomic energy levels form energy bands in a bulk crystal. researchgate.net

The width of these minibands is highly dependent on the thickness and height of the AlAs barriers. Thinner or lower barriers lead to stronger coupling and wider minibands, allowing for greater carrier transport along the growth direction. aip.orgaps.org Conversely, thicker or higher barriers result in narrower minibands and more localized states. aip.org The dispersion of these minibands (the energy-momentum relationship) can be characterized experimentally using techniques like photoreflectance and photoluminescence excitation spectroscopy. aip.orgaps.org These measurements can resolve optical transitions at the center (Γ point) and the edge (π point) of the superlattice's mini-Brillouin zone. aip.org

The transport of charge carriers through these minibands is a key feature of superlattices. ustc.edu.cn At low electric fields, carriers can move freely within the minibands, a process known as miniband conduction. ustc.edu.cn As the electric field increases, the miniband states can become localized, leading to phenomena like Wannier-Stark localization. aip.org The properties of these minibands are crucial for the design of various electronic and optoelectronic devices, including quantum cascade lasers and Bloch oscillators. ustc.edu.cn

Quantum Dots and Nanowires of AlAs

Reducing the dimensionality of the semiconductor structure further leads to the creation of quantum dots (0D) and nanowires (1D), where carriers are confined in three or two dimensions, respectively.

Quantum dots (QDs) of AlAs, or more commonly, other materials like InAs or GaAs on an AlAs surface, are often grown via self-assembly mechanisms. researchgate.nettu-chemnitz.deepfl.ch

One common technique is the Stranski-Krastanov (S-K) growth mode . This method relies on lattice mismatch between the deposited material and the substrate. For example, when InAs is grown on AlAs or GaAs, a thin, strained two-dimensional "wetting layer" initially forms. tu-chemnitz.de Once this layer exceeds a critical thickness, the accumulated strain energy is released through the formation of three-dimensional islands, or quantum dots. researchgate.nettu-chemnitz.de

However, self-assembly is not always driven by strain. In the formation of Ge QDs on AlAs, which are nearly lattice-matched, the driving force is the reduction of high surface energy. arxiv.orgaip.org Similarly, the formation of GaAs QDs within an AlGaAs shell on a nanowire has been shown to be driven by the different adatom mobilities of Ga and Al rather than by strain. epfl.ch This mechanism allows for the creation of high-quality, stable quantum dots. epfl.ch The growth of self-assembled QDs can also be achieved in nanowire systems, where a dot of one material (e.g., InAs) can be formed at a specific location within a nanowire of another material (e.g., GaAs with an AlAs shell). oup.comresearchgate.net

Quantum confinement in zero dimensions (quantum dots) and one dimension (nanowires) leads to discrete, atom-like energy levels instead of continuous energy bands. rsc.org This strong confinement profoundly alters the electronic and optical properties of the material.

According to theoretical studies, the impact of quantum confinement varies among different III-V semiconductors. Materials like AlAs are found to be less affected by quantum confinement compared to materials like InAs. rsc.orgrsc.org This difference can be rationalized by the effective masses of the charge carriers; materials with larger effective masses (like in AlAs) show a less pronounced shift in energy levels for a given size reduction. rsc.org The primary effect of strong quantum confinement is an upward shift of the Conduction Band Minimum (CBM), while the Valence Band Maximum (VBM) remains relatively insensitive to the size of the nanostructure. rsc.orgrsc.org

In AlAs-based nanostructures, these effects are readily observed. For instance, GaAs quantum dots formed in an AlAs/GaAs nanowire system exhibit emission that is blue-shifted relative to the GaAs bandgap, a direct result of quantum confinement raising the energy levels. epfl.ch The degree of confinement, and thus the emission energy, can be tuned by controlling the size of the quantum dot or the diameter of the nanowire. This tunability is a cornerstone for applications in quantum photonics, where precise control over emission wavelength is required. epfl.chresearchgate.net The confinement in these low-dimensional structures enhances the Coulomb interaction between electrons and holes, potentially leading to larger exciton (B1674681) binding energies. arxiv.org

Table 3: Summary of Quantum Confinement in AlAs-Based Nanostructures

NanostructureDimensionalityCarrier ConfinementDensity of StatesKey EffectsReference
Quantum Well 2D1 DimensionStep-likeQuantized energy levels, Type-I/II transition. aps.orgkyushu-u.ac.jp
Nanowire 1D2 DimensionsProportional to 1/√ESharpened density of states, enhanced mobility. researchgate.netrsc.org
Quantum Dot 0D3 DimensionsDelta-function-likeDiscrete, atom-like energy levels, tunable emission. epfl.chrsc.org

Pseudomorphic and Metamorphic Heterostructures

The fabrication of heterostructures often involves materials with different lattice constants. The way this lattice mismatch is accommodated defines whether the heterostructure is pseudomorphic or metamorphic.

Pseudomorphic Heterostructures:

In pseudomorphic heterostructures, a thin layer of one semiconductor is grown on a substrate of another semiconductor with a slightly different lattice constant. If the grown layer is thin enough, it will elastically deform to match the lattice constant of the substrate. This strained layer is referred to as a pseudomorphic layer. This technique allows for the creation of heterostructures with desirable electronic properties that might not be achievable with lattice-matched systems.

For instance, in GaAs-based pseudomorphic high-electron-mobility transistors (pHEMTs), a thin layer of InₓGa₁₋ₓAs is inserted between the doped AlGaAs barrier and the GaAs buffer. ijret.org This pseudomorphic channel enhances electron transport, improves carrier confinement, and allows for a higher sheet charge density due to the larger band discontinuity at the AlGaAs/InGaAs interface. ijret.org Similarly, pseudomorphic ZnSe/AlAs(001) heterostructures have been successfully fabricated by molecular beam epitaxy on GaAs wafers. aps.org The controlled deposition of thin elemental layers of Germanium (Ge) or Silicon (Si) at the AlAs-GaAs interface can also be considered pseudomorphic, allowing for the tuning of band discontinuities. aps.org

Metamorphic Heterostructures:

When the thickness of the grown layer exceeds a critical value, it becomes energetically favorable for the strain to be relieved through the formation of misfit dislocations. This results in a metamorphic heterostructure, where the overgrown layer relaxes to its natural lattice constant.

Metamorphic buffer layers are often employed to grow high-quality crystalline layers on a lattice-mismatched substrate. For example, a composite metamorphic AlAs/GaAs buffer has been used to grow device-quality Germanium (Ge) on Silicon (Si) substrates. acs.orgnih.gov In this architecture, the AlAs/GaAs buffer serves to accommodate the lattice mismatch between Ge and Si, enabling the growth of a Ge layer with good transport properties. acs.org Similarly, the bottom AlAs layer in a Ge/AlAs heterostructure can act as an epitaxial, and potentially metamorphic, buffer to minimize atomic interdiffusion and defect propagation into the active Ge layer. aip.org

Metamorphic In(Ga,Al)As/GaAs heterostructures are also being developed for mid-infrared emitters. researchgate.net In these structures, an InAlAs virtual substrate is used to bridge the lattice constant difference between the GaAs substrate and the active device layers. researchgate.net The study of dispersion curves in metamorphic InAlGaAs/GaAs Bragg reflectors has shown differences in the refractive indices of nanodimensional layers compared to their bulk counterparts. optica.org

The following table provides examples of both pseudomorphic and metamorphic heterostructures involving AlAs.

Heterostructure TypeSystemPurpose/Key FeatureReference
PseudomorphicInₓGa₁₋ₓAs/AlGaAs/GaAsEnhanced electron transport in pHEMTs ijret.org
PseudomorphicZnSe/AlAs(001)Fabrication of II-VI/III-V heterostructures aps.org
MetamorphicGe/AlAs/GaAs/SiGrowth of high-quality Ge on Si for electronic devices acs.orgnih.gov
MetamorphicIn(Ga,Al)As/GaAsDevelopment of mid-infrared emitters researchgate.net

Type-I and Type-II Band Alignments in AlAs Alloys and Heterosystems

The alignment of the conduction and valence bands at the interface of a heterostructure is a critical parameter that determines its electronic and optical properties. There are two primary types of band alignments: Type-I and Type-II. auburn.edu

Type-I Band Alignment:

In a Type-I, or straddling, alignment, the semiconductor with the smaller bandgap is nested entirely within the bandgap of the larger bandgap material. auburn.edu This means that both electrons and holes are confined within the same material, leading to a high probability of radiative recombination. The GaAs/AlₓGa₁₋ₓAs heterostructure is a classic example of a Type-I system. auburn.edu In this system, the valence band maximum of GaAs is higher than that of AlAs, and its conduction band minimum is lower. researchgate.nethku.hk This confines both electrons and holes within the GaAs layer. Studies on GaAs/AlGaAs heterojunctions have determined that the valence-band offset is approximately 0.39±0.02 of the energy-gap difference. aps.org First-principles calculations predict a linear scaling of the valence band offset (VBO) with the aluminum concentration (x) as VBO(x) ≈ 0.587x eV. hku.hk

Type-II Band Alignment:

In a Type-II alignment, the conduction and valence band edges are staggered, causing electrons and holes to be confined in different layers of the heterostructure. auburn.edu This spatial separation of charge carriers leads to longer exciton lifetimes and can give rise to unique optical and electrical properties.

An example of a Type-II system is the GaAs/AlAs quantum well, where for certain layer thicknesses, the lowest conduction band states are at the X-minima of the AlAs conduction band, while the holes are confined in the GaAs layer. arxiv.org This results in an indirect bandgap in both real and momentum space. arxiv.org Such structures are of interest for studying long-lived exciton spin dynamics. arxiv.org

The band alignment can also transition from Type-I to Type-II. For instance, in AlInAs/AlGaAs self-assembled quantum dots, a systematic change from Type-I to Type-II band alignment in both real and momentum space has been observed. researchgate.net Similarly, a transition from Type-I to Type-II alignment is possible in InAs₁₋ₓSbₓ/AlSb single quantum wells. aip.org A method based on photoluminescence spectroscopy has been developed to determine the band alignment type in heterostructures with diffused interfaces, and it has been applied to systems like InAs/AlAs and GaAs/AlAs. aip.org

The table below summarizes the band alignment types for various AlAs-based heterosystems.

Heterostructure SystemBand Alignment TypeKey CharacteristicsReference
GaAs/AlₓGa₁₋ₓAsType-IElectrons and holes confined in GaAs. auburn.edu auburn.eduresearchgate.nethku.hk
GaAs/AlAs QWType-II (thickness dependent)Spatially separated electrons (in AlAs) and holes (in GaAs). arxiv.org arxiv.org
AlInAs/AlGaAs QDsType-I to Type-II TransitionBand alignment changes with system parameters. researchgate.net
InAs₁₋ₓSbₓ/AlSbType-I to Type-II TransitionBand alignment is tunable. aip.org
InAs/AlAsType-IIAscertained by photoluminescence studies. aip.org
AlAs/germaneneType-II (predicted)Van der Waals heterostructure with an indirect bandgap. rsc.orgrsc.org
AlAs/AlInAs/GaAsSbType-IIDesigned for near-infrared emission. kyushu-u.ac.jp

Optical and Optoelectronic Phenomena in Alas Systems

Photoluminescence (PL) Spectroscopy of Bulk and Confined AlAs

Photoluminescence (PL) spectroscopy is a powerful non-destructive method used to investigate the electronic structure and optical properties of semiconductor materials like Aluminum Arsenide (AlAs). By analyzing the light emitted from the material after excitation with a laser, valuable information about various phenomena, including excitonic transitions and impurity-related recombination, can be obtained. aip.orgoptica.org

Excitonic Transitions and Recombination Mechanisms

In high-purity AlAs at low temperatures, the PL spectrum is often dominated by excitonic transitions. An exciton (B1674681) is a bound state of an electron and a hole, created when a photon with energy greater than the bandgap is absorbed. These excitons can recombine radiatively, emitting a photon in the process.

The primary excitonic features observed in the PL spectra of GaAs/AlAs multiple quantum wells include transitions associated with heavy-hole and light-hole free excitons. iphy.ac.cnresearchgate.net The energy of these transitions is dependent on the quantum well width, with the transition energies decreasing as the well width increases. iphy.ac.cn The recombination of these excitons is a fundamental process in the photoluminescence of these structures.

In some cases, particularly in coupled quantum well systems, indirect excitons can form where the electron and hole are spatially separated. ucsd.edu The recombination dynamics of these indirect excitons can be influenced by external factors such as magnetic fields, which can affect their transport and lead to phenomena like exciton condensation. ucsd.edu

The lifetime of excitonic emissions in AlAs-based structures, such as n-AlxGa1–xAs layers, is typically very short, on the order of 0.3 nanoseconds at low temperatures. ktu.lt

Table 1: Observed Excitonic Transitions in AlAs-based Systems

Transition Description Reference
Xe1-hh1 Heavy-hole free exciton recombination researchgate.net
Xe1-lh1 Light-hole free exciton recombination researchgate.net
Be X Be acceptor-bound exciton researchgate.net

Donor-Acceptor Pair (DAP) Luminescence

In addition to free excitonic recombination, photoluminescence spectra of AlAs can exhibit features arising from donor-acceptor pair (DAP) recombination. This process involves an electron trapped at a donor impurity recombining with a hole trapped at an acceptor impurity. stanford.edu

The energy of the emitted photon in a DAP transition is given by:

E(R) = Eg - ED - EA + e2 / (4πεR)

where Eg is the bandgap energy, ED and EA are the donor and acceptor binding energies, respectively, ε is the dielectric constant, and R is the distance between the donor and acceptor. aip.org

A characteristic feature of DAP luminescence is that the emission peak shifts to higher energies as the excitation intensity increases or as the temperature rises. aip.org This is because at higher excitation or temperature, recombination from more closely spaced pairs, which have higher energy, becomes more probable. aip.org Time-resolved PL measurements show a shift to lower energies with increasing delay time, as the more distant pairs have longer recombination lifetimes. stanford.eduaip.org In some AlAs-based structures, DAP recombination lifetimes have been measured in the range of 0.11 to 0.19 microseconds. ktu.lt

Temperature-Dependent PL Analysis

The photoluminescence spectrum of AlAs is highly sensitive to temperature. As the temperature increases, several effects can be observed. Generally, the PL intensity decreases with increasing temperature due to the thermal activation of non-radiative recombination centers. researchgate.netresearchgate.net

The peak energy of excitonic transitions typically shows a redshift with increasing temperature, which can be described by empirical models such as the Varshni or Pässler models. researchgate.net This shift is primarily due to the temperature-induced bandgap shrinkage.

In some cases, an anomalous behavior of the PL intensity can be observed, where it increases with temperature over a certain range before decreasing at higher temperatures. researchgate.net This can be attributed to the thermal dissociation of excitons bound to impurities, which releases free carriers that can then participate in other radiative recombination channels.

Temperature-dependent PL studies are crucial for identifying different recombination mechanisms. For instance, impurity-related emissions are typically quenched at higher temperatures (e.g., above 100 K) as the thermal energy becomes sufficient to ionize the impurities. researchgate.net This allows for the differentiation between intrinsic excitonic transitions and extrinsic impurity-related transitions.

Optical Absorption and Reflectivity Studies

Optical absorption and reflectivity measurements are fundamental techniques for characterizing the optical constants of this compound. These studies provide insights into the material's band structure and its interaction with light.

The absorption coefficient of AlAs varies significantly with wavelength. In the near-infrared region, AlAs is relatively transparent, but absorption increases sharply as the photon energy approaches the bandgap. cambridge.org Reflectivity spectra of AlAs and AlAs-based structures, such as Bragg reflectors, exhibit characteristic features related to the refractive index contrast between the constituent layers. researchgate.netberkeley.eduoptica.org

In AlAs/GaAs Bragg reflectors, a high-reflectivity stop band is observed, the center wavelength of which is determined by the layer thicknesses. researchgate.netberkeley.edu The introduction of an absorbing layer within such a structure can lead to a dip in the reflectivity spectrum, which is enhanced by the optical confinement of the Fabry-Perot resonance. researchgate.netberkeley.edu

Infrared reflectance spectroscopy has been used to determine the absorption edge, effective refractive index, and thickness of GaAs-AlAs superlattices. cambridge.org These measurements have shown that the refractive index of a superlattice can be lower than that of the corresponding homogeneous AlGaAs alloy. cambridge.org

Table 2: Optical Properties of AlAs at a Wavelength of 0.5876 µm

Property Value Reference
Refractive Index (n) 3.9476 refractiveindex.info
Extinction Coefficient (k) 0.24376 refractiveindex.info
Absorption Coefficient (α) 52131 cm-1 refractiveindex.info

Non-Linear Optical Properties and Third-Order Susceptibilities

This compound and its alloys exhibit significant non-linear optical properties, which are of great interest for applications in optical signal processing and frequency conversion. The third-order optical susceptibility, χ(3), is a key parameter that governs these non-linear effects, including third-harmonic generation (THG) and the Kerr effect. aip.orgmdpi.commdpi.com

The value of χ(3) in AlAs and AlGaAs/AlAs superlattices can be close to that of bulk GaAs in non-resonant regions. aip.org However, a significant enhancement of χ(3), by more than three times the non-resonant value, has been observed near a three-photon resonance region. aip.org The magnitude of the THG susceptibility can be tuned by adjusting structural parameters such as well width, barrier width, and aluminum concentration in quantum well structures. researchgate.net

In AlGaAs/GaAs quantum wells, the third-order nonlinear susceptibility can be enhanced by an order of magnitude compared to the bulk material. optica.org For instance, a single 6-nm GaAs quantum well was found to increase |χ(3)| from a bulk level of 8 × 10−11 esu to 6 × 10−10 esu. optica.org The non-linear optical properties of AlAs are also being explored in the context of density functional perturbation theory to compute susceptibilities like d123. researchgate.net

Electroluminescence and Photoelectric Effects in AlAs Devices

Electroluminescence (EL) is the emission of light from a material in response to an electric current. In AlAs-based devices, EL is a key process for light-emitting applications. Devices incorporating AlAs, often in the form of GaAs/AlAs superlattices or quantum wells, have been shown to exhibit electroluminescence. aip.orgspiedigitallibrary.org

The EL properties of these superlattices are a complex function of the applied bias, reflecting the carrier and electric field distribution within the structure. aip.org Resonant tunneling of carriers can lead to the occupation of higher energy subbands, resulting in electroluminescence at different wavelengths. aip.org The EL efficiency can be significantly increased when electron and hole resonances coexist. aip.org Time-resolved EL spectroscopy has been used to directly monitor the carrier transport dynamics in these structures, revealing a strong reduction in the EL rise time at resonance. aip.org

The photoelectric effect, where electrons are emitted from a material upon absorbing photons, is also relevant to AlAs-based photodetectors. byjus.comhoriba.com Photodetectors based on AlAs/GaAs double-barrier structures with embedded quantum dots have demonstrated high sensitivity and a large photoconductive gain. tandfonline.com The electronic and photoelectric properties of InSe–AlAs van der Waals heterojunctions are also being investigated, with studies showing that strain can effectively regulate the photocurrent. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Aluminum Gallium Arsenide
Gallium Arsenide
Indium Arsenide
Indium Gallium Arsenide
Indium Gallium this compound
Indium Phosphide (B1233454)
Silicon
Magnesium Oxide
Carbon
Beryllium
Copper(I) Chloride
Copper(I) Oxide
Germanium
Gallium Antimonide
Gallium Arsenide Antimonide
Aluminum Gallium Arsenide Antimonide
Gallium Phosphide
Indium this compound
Gallium Aluminum Phosphide
Indium Aluminum Phosphide
Silicon Carbide
Molybdenum Disulfide
Molybdenum Diselenide
Tungsten Disulfide
Tungsten Diselenide
Boron Nitride

Advanced Characterization Methodologies for Alas Materials and Structures

Structural Characterization Techniques

The precise control and analysis of the atomic arrangement, layer thickness, interface quality, and surface morphology are paramount in the fabrication of high-performance AlAs-based devices. To this end, a suite of high-resolution structural characterization techniques is employed.

High-Resolution X-ray Diffraction (HRXRD) is a powerful non-destructive technique used to probe the crystalline structure of thin films and superlattices with exceptional accuracy. In the context of AlAs, HRXRD is instrumental in determining key structural parameters such as lattice constants, layer thickness, and crystalline quality. The near-identical lattice constants of AlAs and gallium arsenide (GaAs) make this technique particularly crucial for characterizing AlAs/GaAs heterostructures, where it can precisely measure the small lattice mismatch and strain.

Reciprocal Space Mapping (RSM) is an advanced HRXRD technique that provides a two-dimensional map of the diffracted X-ray intensity in the vicinity of a reciprocal lattice point. This allows for a more comprehensive analysis of the structural properties of epitaxial layers. For AlAs-based heterostructures, RSM is invaluable for determining the strain state and relaxation of the epitaxial layers, identifying the presence of crystalline defects, and assessing the lateral uniformity of the material. For instance, RSM has been effectively used to investigate periodic arrays of GaAs/AlAs quantum wires and dots, providing data on their lateral periodicity and etch depth. aip.org Furthermore, it has been instrumental in analyzing compositional modulation in (AlAs)m(InAs)n short-period superlattices. researchgate.net

Table 1: Application of HRXRD and RSM in AlAs Characterization
ParameterTechniqueInformation Obtained for AlAs
Crystalline QualityHRXRD (Rocking Curve)Provides information on the crystalline perfection and presence of defects.
Layer ThicknessHRXRD (Pendellösung Fringes)Precise determination of the thickness of AlAs and adjacent layers.
Lattice Mismatch and StrainHRXRD and RSMQuantifies the strain in AlAs layers grown on substrates like GaAs.
CompositionHRXRD (Vegard's Law)In AlGaAs alloys, determines the aluminum mole fraction.
Structural DefectsRSMIdentifies and characterizes misfit dislocations and mosaic spread.

Transmission Electron Microscopy (TEM) offers unparalleled spatial resolution, enabling the direct visualization of the atomic structure of materials. In the study of AlAs, cross-sectional TEM is a critical tool for examining the quality of interfaces in heterostructures, such as AlAs/GaAs quantum wells. researchgate.net It allows for the precise measurement of layer thicknesses and the identification of dislocations and other crystalline defects at the atomic scale.

High-Angle Annular Dark-Field (HAADF) imaging, performed in a scanning transmission electron microscope (STEM), is a technique that is highly sensitive to variations in the atomic number (Z-contrast) of the elements in the sample. asu.eduwikipedia.org This makes it particularly well-suited for the compositional analysis of AlAs-based heterostructures. In HAADF images, regions with higher average atomic number appear brighter. This contrast mechanism allows for sharp, intuitive imaging of the interfaces between AlAs and other semiconductor layers, such as GaAs, providing detailed information about interface abruptness and intermixing. asu.edu

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. mdpi.com For AlAs, AFM is used to characterize the surface morphology of epitaxial layers, revealing features such as atomic steps, terraces, and surface roughness. This information is crucial for optimizing growth conditions to achieve atomically smooth surfaces, which is essential for the fabrication of high-quality quantum wells and superlattices. acs.orgubc.ca

Scanning Tunneling Microscopy (STM) is another powerful scanning probe technique that can achieve atomic resolution. youtube.comcmu.edu It relies on the quantum mechanical tunneling of electrons between a sharp metallic tip and a conducting or semiconducting sample surface. STM has been successfully employed to study the atomic-scale structure of AlAs surfaces and to identify and characterize individual dopant atoms, such as silicon, within the AlAs lattice. aps.orgtue.nl This capability provides fundamental insights into the incorporation and electronic properties of dopants in AlAs.

Electrical Characterization Techniques

The performance of electronic and optoelectronic devices based on AlAs is dictated by its fundamental electrical properties. Techniques for measuring carrier concentration, mobility, and the presence of electrically active defects are therefore essential.

Hall effect measurements are a standard and powerful method for determining the majority carrier type (electron or hole), carrier concentration, and mobility in a semiconductor. tek.com.cntek.com The technique involves applying a magnetic field perpendicular to the direction of current flow in a sample and measuring the resulting transverse voltage (Hall voltage).

For AlAs, Hall effect measurements provide critical data on the electrical properties of both n-type and p-type doped material. This information is vital for the design and modeling of AlAs-based devices such as transistors and diodes. While data for pure AlAs can be limited, extensive studies on AlGaAs alloys provide a strong basis for understanding its electrical behavior. By extrapolating the data for AlxGa1-xAs to x=1, the properties of AlAs can be estimated.

Table 2: Reported Mobility Values for Aluminum Arsenide
Carrier TypeMobility (cm²/Vs)Temperature (K)Reference
Electron~200300 wikipedia.org
Hole420-

It is important to note that the mobility values can be significantly influenced by factors such as impurity concentration, crystal quality, and temperature.

Capacitance-Voltage (C-V) profiling is a widely used technique to determine the doping concentration and profile within a semiconductor. unimelb.edu.au It involves measuring the capacitance of a Schottky barrier or a p-n junction as a function of the applied reverse bias voltage. The width of the depletion region, and thus the capacitance, is dependent on the doping concentration. For AlAs layers within a heterostructure, C-V measurements can reveal the carrier distribution and any unintentional doping.

Deep Level Transient Spectroscopy (DLTS) is a highly sensitive technique used to detect and characterize electrically active defects (traps) within the bandgap of a semiconductor. arscryo.comwikipedia.orgnrel.gov DLTS measures the transient capacitance or current change at different temperatures as trapped carriers are thermally emitted from defect states. By analyzing the temperature dependence of the emission rate, key defect parameters such as the energy level within the bandgap, capture cross-section, and concentration can be determined. In the context of AlAs, DLTS is crucial for identifying and understanding the impact of impurities and crystal defects on device performance and reliability. While specific DLTS studies focusing solely on bulk AlAs are not abundant, the technique is extensively applied to AlGaAs/GaAs heterostructures to investigate defects at interfaces and within the epilayers. aip.org

Table 3: Key Parameters Obtained from DLTS Measurements
ParameterDescriptionImportance for AlAs
Energy Level (ET)The position of the defect state within the semiconductor bandgap.Determines the effectiveness of the defect as a recombination or generation center.
Capture Cross-Section (σ)A measure of the probability of a defect capturing a free carrier.Influences the carrier lifetime and device performance.
Trap Concentration (NT)The density of the defect states in the material.Directly impacts the overall electrical and optical properties of the AlAs layer.

Current-Voltage (I-V) Characteristics of AlAs-based Junctions

The current-voltage (I-V) characteristics of this compound (AlAs)-based junctions are fundamental to understanding their electrical behavior and performance in electronic devices. These junctions, often in the form of heterojunctions or Schottky barriers, exhibit distinct current flow mechanisms under applied voltage.

In AlAs-based heterojunctions, such as those with gallium arsenide (GaAs), the I-V curve is dictated by the band alignment and the properties of the interface. The current transport is primarily governed by processes like thermionic emission over the barrier, tunneling through the barrier, and recombination in the space-charge region. The turn-on voltage, a key parameter, is closely related to the built-in potential of the junction, which is determined by the work function difference between the two materials and their doping concentrations. wikipedia.orgberkeley.edu

For Schottky junctions, where a metal is in contact with AlAs, the I-V characteristic is typically rectifying, similar to that of a p-n diode but with a generally lower turn-on voltage. electronics-notes.comtugraz.at The current flow in a Schottky diode is dominated by the thermionic emission of majority carriers over the Schottky barrier. tugraz.at The I-V relationship can be described by the Shockley diode equation, where the saturation current and ideality factor are critical parameters. tugraz.at

The reverse bias characteristic of AlAs-based junctions is marked by a small leakage current until the breakdown voltage is reached. The magnitude of this leakage current is influenced by factors such as the Schottky barrier height and the presence of defects at the interface. corporatebpl.com

Below is an interactive data table summarizing typical parameters that can be extracted from the I-V characteristics of an AlAs-based Schottky diode.

Table 1: Typical Parameters from I-V Characteristics of an AlAs-based Schottky Diode

Parameter Symbol Typical Value Range Description
Turn-on Voltage Von 0.2 - 0.5 V The forward voltage at which significant current begins to flow. corporatebpl.com
Reverse Saturation Current Is 10-9 - 10-6 A The small constant current that flows under reverse bias. tugraz.at
Ideality Factor n 1.0 - 1.5 A measure of how closely the diode follows the ideal diode equation. tugraz.at
Schottky Barrier Height ΦB 0.4 - 0.7 eV The potential barrier for electrons at the metal-semiconductor interface. wikipedia.org

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for probing the fundamental properties of AlAs materials and structures at the atomic and molecular levels. These methods provide insights into the vibrational, elemental, and electronic characteristics of the material.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a material. libretexts.org When infrared radiation is passed through an AlAs sample, specific frequencies of radiation are absorbed, corresponding to the vibrational energies of the Al-As bonds. rsc.org The resulting FTIR spectrum provides a unique fingerprint of the material's chemical structure.

In bulk AlAs, the primary vibrational modes of interest are the transverse optical (TO) and longitudinal optical (LO) phonons. ias.ac.in The frequencies of these phonon modes are determined by the masses of the aluminum and arsenic atoms and the strength of their bond. The analysis of these phonon modes can provide information about the crystalline quality and the presence of strain in the AlAs layers. ias.ac.in

The following interactive data table presents the characteristic infrared vibrational modes for bulk this compound.

Table 2: Characteristic Infrared Vibrational Modes of Bulk AlAs

Vibrational Mode Frequency (cm-1) Description
Transverse Optical (TO) Phonon ~362 Vibration of Al and As sublattices in opposite directions, perpendicular to the direction of wave propagation. ias.ac.in

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the atoms within a material. casaxps.com When an AlAs sample is irradiated with X-rays, core-level electrons are ejected, and their kinetic energies are measured. caltech.edu From the kinetic energy, the binding energy of the electrons can be determined, which is characteristic of the element and its chemical environment. youtube.com

For AlAs, XPS is used to identify the presence of aluminum and arsenic and to determine their oxidation states. The binding energy of the Al 2p and As 3d core levels can shift depending on the chemical bonding. For example, the formation of an oxide layer on the AlAs surface will result in a shift of the Al 2p peak to a higher binding energy, corresponding to the Al-O bond in aluminum oxide (Al₂O₃). researchgate.netxpsfitting.com Similarly, shifts in the As 3d peak can indicate the presence of arsenic oxides or other chemical species. researchgate.net

The interactive data table below lists the typical binding energies for aluminum and arsenic in AlAs and their common oxides.

Table 3: XPS Binding Energies for Al and As in AlAs and Related Compounds

Element Core Level Chemical State Binding Energy (eV)
Aluminum Al 2p AlAs ~73.9
Aluminum Al 2p Al₂O₃ 74.5 - 75.6 researchgate.netthermofisher.com
Arsenic As 3d AlAs ~41.2

Low-Temperature Photoluminescence and Cathodoluminescence

Low-temperature photoluminescence (PL) and cathodoluminescence (CL) are powerful spectroscopic techniques for characterizing the electronic and optical properties of AlAs. These methods involve exciting the material with photons (PL) or a high-energy electron beam (CL) and analyzing the emitted light. aip.orgattolight.com

In AlAs, which has an indirect bandgap, the near-band-edge luminescence is typically weak. However, in high-quality epitaxial layers and quantum structures, excitonic transitions can be observed at low temperatures. aip.orgresearchgate.net These transitions provide information about the bandgap energy and the presence of impurities and defects, which can act as recombination centers. aip.org In AlAs/GaAs superlattices, the quantum confinement of carriers leads to the observation of distinct PL peaks corresponding to transitions between the quantized energy levels in the quantum wells. aip.orgaps.org The energy of these peaks is sensitive to the well width and the barrier height. aps.org

Cathodoluminescence offers the advantage of high spatial resolution, allowing for the mapping of luminescence properties across a sample. attolight.com This is particularly useful for studying defects and inhomogeneities in AlAs films and heterostructures. nsf.gov

The following interactive data table summarizes key features observed in the low-temperature luminescence spectra of AlAs-containing structures.

Table 4: Key Features in Low-Temperature Luminescence Spectra of AlAs-based Structures

Feature Typical Energy Range (eV) Origin
Bound Exciton (B1674681) Recombination 2.1 - 2.2 Recombination of excitons bound to neutral donors or acceptors. aip.org
Donor-Acceptor Pair (DAP) Transitions 2.0 - 2.1 Recombination of an electron on a donor with a hole on an acceptor. aip.org

Advanced Device Concepts and Applications Utilizing Alas Excluding Clinical Human Trials

High-Electron-Mobility Transistors (HEMTs) and Field-Effect Transistors (FETs)

High-electron-mobility transistors (HEMTs), also known as heterostructure FETs (HFETs) or modulation-doped FETs (MODFETs), are field-effect transistors that incorporate a heterojunction between two materials with different bandgaps. iaamonline.org This design is a significant advancement over traditional metal-oxide-semiconductor field-effect transistors (MOSFETs) for high-frequency applications. A common material combination for these devices is gallium arsenide (GaAs) with aluminum gallium arsenide (AlGaAs), where AlAs is a key binary component. iaamonline.org

A key feature of HEMTs is the formation of a two-dimensional electron gas (2DEG), which is a thin layer of highly mobile electrons confined at the interface of the heterojunction. powerwaywafer.comioffe.ru This 2DEG serves as the channel for current flow. The use of AlAs, often within an AlGaAs alloy, as the wider bandgap barrier layer is crucial for the effective confinement of electrons in the narrower bandgap channel material, such as GaAs or indium gallium arsenide (InGaAs). ioffe.ru

The concentration and mobility of the 2DEG are critical performance parameters for HEMTs and are significantly influenced by the properties of the AlAs-containing barrier layer. powerwaywafer.com The aluminum content in the Al(Ga)As barrier is a primary factor; a higher aluminum concentration generally leads to a greater conduction band offset, which in turn enhances the 2DEG sheet density. ioffe.ru Similarly, the thickness of the barrier layer plays a vital role. Increasing the barrier thickness can lead to a higher 2DEG concentration up to a certain critical thickness, beyond which strain relaxation can occur, degrading the interface quality and electron mobility. uspto.govd-nb.info The spatial separation of the ionized donors in the doped AlGaAs barrier from the 2DEG in the undoped channel minimizes impurity scattering, leading to the characteristically high electron mobility of these devices. aec.ac.in

The table below summarizes the influence of Al content and barrier thickness on 2DEG properties in AlGaN/GaN HEMTs, which follows similar principles to AlGaAs/GaAs systems.

ParameterInfluence on 2DEGResearch Finding
Al Content in Barrier Higher Al content increases 2DEG concentration. powerwaywafer.comioffe.ruIncreasing the Al mole fraction in the AlGaN barrier enhances the polarization charge density, leading to a higher 2DEG sheet charge density. ioffe.ru
Barrier Layer Thickness Increasing thickness can increase 2DEG concentration up to a critical point. uspto.govd-nb.infoThicker barrier layers can increase the sheet charge density in the channel by keeping channel electrons away from the interface. iaamonline.org
Scattering Mechanisms Various mechanisms limit electron mobility. powerwaywafer.comKey scattering mechanisms include alloy scattering, ionized impurity scattering, and interface roughness scattering. powerwaywafer.com

Gate stack engineering is a critical aspect of optimizing HEMT and FET performance. The gate stack, which typically consists of the gate metal, a dielectric layer, and the semiconductor barrier, controls the flow of electrons in the 2DEG channel. In AlAs-containing HEMTs, the AlGaAs layer with a high AlAs mole fraction provides a higher Schottky barrier height for the gate metal deposition, which is an advantage. aip.org However, the high doping in the donor layer can decrease the breakdown voltage. aip.org

Recent advancements in gate stack engineering for III-V devices, including those utilizing AlAs, focus on incorporating high-k dielectric materials to reduce gate leakage current and improve device reliability. mdpi.comresearchgate.net Techniques such as adjusting the thickness of metal gate layers like titanium nitride (TiN) have been shown to suppress gate leakage while enhancing the on/off current ratio. mdpi.com The goal is to achieve a high gate work function and a low equivalent oxide thickness to enable normally-off operation, which is desirable for many applications. researchgate.net

The performance of AlGaAs/InGaAs/GaAs pseudomorphic HEMTs (pHEMTs) has been studied as a function of temperature, showing that these devices can maintain nearly constant current gain cut-off frequency (fT) up to 400 K, indicating their potential for high-temperature and high-frequency applications. researchgate.net

Resonant Tunneling Diodes (RTDs) and Quantum Cascade Lasers (QCLs)

Aluminum arsenide is a fundamental material in the fabrication of resonant tunneling diodes (RTDs) and quantum cascade lasers (QCLs), devices that operate on the principles of quantum mechanics.

Resonant tunneling diodes are semiconductor devices that exhibit negative differential resistance, a property that makes them useful in high-frequency oscillators and logic circuits. scirp.orgmdpi.com A typical RTD structure consists of a quantum well (e.g., GaAs) sandwiched between two thin barrier layers (e.g., AlAs). fz-juelich.de Electrons can tunnel through these barriers in a phenomenon known as resonant tunneling, which occurs at specific applied voltages where the energy of the incoming electrons aligns with a quantized energy level in the quantum well. scirp.orgfz-juelich.de

The use of AlAs as the barrier material is advantageous due to its large bandgap, which creates a high potential barrier, leading to strong confinement of electrons in the quantum well. fz-juelich.de The thickness of the AlAs barriers is a critical design parameter that influences the peak current density and the peak-to-valley current ratio (PVCR) of the RTD. researchgate.netresearchgate.net Thinner barriers generally lead to higher current densities but may reduce the PVCR. researchgate.net Researchers have designed GaAs/AlAs RTDs with peak current densities exceeding 2x10^5 A/cm² by carefully modeling the quantum transport and optimizing the layer structure. researchgate.net

RTD StructurePeak Current Density (A/cm²)Peak-to-Valley Current Ratio (PVCR)Temperature (K)
GaAs/AlAs2.5 x 10^51.8300
GaAs/AlAs2.8 x 10^53.177
InGaAs/AlAs-5.2-

Data compiled from research on GaAs/AlAs and InGaAs/AlAs resonant tunneling diodes. researchgate.netresearchgate.net

Quantum cascade lasers are semiconductor lasers that emit light in the mid- to far-infrared spectral regions. princeton.edu Unlike conventional diode lasers that rely on the recombination of electrons and holes across the bandgap, QCLs utilize intersubband transitions within the conduction band of a specially designed heterostructure. princeton.edu This heterostructure consists of a repeating series of quantum wells and barriers, often made from materials like GaAs and AlGaAs (with high AlAs content) or InGaAs and AlInAs. princeton.eduwikipedia.org

In a QCL, electrons cascade down a series of quantum wells, emitting a photon at each stage through an intersubband transition. princeton.edu The emission wavelength is determined by the energy difference between the quantized subbands, which can be precisely engineered by controlling the thickness of the quantum well and barrier layers. aip.org The use of AlAs in the barrier layers allows for high potential barriers, which is crucial for creating well-defined subbands and achieving the desired emission wavelength. aip.org

A critical requirement for laser operation is population inversion, where the number of electrons in the upper energy state of the laser transition exceeds the number in the lower state. mdpi.com In QCLs, population inversion is achieved by carefully designing the electron transport through the cascade structure. The lifetimes of the energy states are engineered such that electrons are quickly removed from the lower laser state and efficiently injected into the upper laser state of the next stage. mdpi.com The hetero-insertion of a submonolayer of AlAs into a GaAs quantum well has been shown to modify the intersubband transition energy and linewidth, providing another degree of freedom for designing the active region of QCLs. aip.orgresearchgate.net

Photodetectors and Light-Emitting Diodes (LEDs)

This compound and its alloys are also integral to the fabrication of various optoelectronic devices, including photodetectors and light-emitting diodes (LEDs).

In the realm of photodetectors, AlAs is used to create barrier layers in quantum well infrared photodetectors (QWIPs) and as a window layer in avalanche photodiodes (APDs). The wide bandgap of AlAs makes it transparent to longer wavelength light, allowing photons to reach the active absorption region of the device while also providing structural and electronic confinement. In some designs, thin AlAs barriers are used to reduce dark current, a key source of noise in photodetectors. researchgate.net For instance, a quantum dot resonant tunneling diode based on an AlAs/InGaAs/AlAs structure has been demonstrated as a single-photon detector for telecommunication wavelengths. aip.org This device achieved an internal efficiency of approximately 6.3%. aip.org

Light-emitting diodes leverage the radiative recombination of electrons and holes to produce light. The color of the emitted light is determined by the bandgap of the semiconductor material. While AlAs itself is an indirect bandgap semiconductor and thus an inefficient light emitter, it is a crucial component in AlGaAs and aluminum gallium indium phosphide (B1233454) (AlGaInP) material systems used for red, orange, and yellow LEDs. researchgate.net In these devices, AlAs-containing layers serve as high-bandgap confinement layers to keep charge carriers in the active region, thereby increasing the recombination efficiency. theiet.org Furthermore, AlAs is used in distributed Bragg reflectors (DBRs), which are multilayer structures of alternating high and low refractive index materials (like AlAs and GaAs), to create microcavities that can significantly enhance the external quantum efficiency (EQE) of LEDs. theiet.org Research on InGaAs/(Al)GaAs single quantum well microcavity LEDs has reported peak external quantum efficiencies of 6.2%. theiet.org Another study on LEDs with outcoupling of lateral waveguide modes, which utilized an AlAs layer in the structure, achieved an impressive external quantum efficiency of 31%. researchgate.net

Device TypeMaterial SystemKey Role of AlAsPerformance MetricValue
Single-Photon Detector AlAs/InGaAs/AlAsBarrier layers in RTDInternal Efficiency~6.3% aip.org
Microcavity LED InGaAs/(Al)GaAsDistributed Bragg ReflectorExternal Quantum Efficiency6.2% theiet.org
High-Efficiency LED AlGaAs/GaAsConfinement and WaveguideExternal Quantum Efficiency31% researchgate.net

Spintronic Devices and Quantum Computing Architectures

Beyond conventional electronics, which rely on the charge of the electron, AlAs is an important material in the emerging fields of spintronics and quantum computing. These technologies aim to exploit the electron's spin, a quantum mechanical property, to store and process information.

Spin-orbit coupling is a relativistic effect that describes the interaction between an electron's spin and its motion through a material's crystal lattice. irphouse.com This interaction is a key mechanism for manipulating electron spins electrically, without the need for external magnetic fields. eurekalert.org

In materials like this compound, spin-orbit coupling has a discernible effect on the electronic band structure. irphouse.com Theoretical and computational studies have shown that the inclusion of spin-orbit coupling in band structure calculations for AlAs leads to a splitting of the degenerate valence band at high-symmetry points in the crystal. irphouse.com This splitting of energy levels is a direct consequence of the spin-orbit interaction and is a fundamental property that could be harnessed in spintronic devices. The magnitude of this effect increases with the atomic number of the elements in the compound. irphouse.com Understanding and controlling these effects are crucial steps toward developing functional spintronic components.

Table 2: Spin-Orbit Coupling Effects on AlAs Band Structure
PhenomenonDescriptionSignificanceReference
Valence Band SplittingThe inclusion of spin-orbit coupling in calculations causes the degenerate valence band to split.Provides a mechanism for manipulating spin states via the material's electronic structure. irphouse.com
Relativistic EffectThe interaction strength increases with the atomic number of the constituent atoms.Influences the choice of materials for spintronic applications. irphouse.com

In quantum computing, a "qubit" is the basic unit of quantum information. One promising approach to building qubits is to use the spin of a single electron confined within a semiconductor structure, known as a spin qubit. wikipedia.org The proposal for using electron spins in quantum dots as qubits has driven much research into suitable semiconductor materials. wikipedia.orgqutech.nl

This compound's primary role in this area stems from its use in creating GaAs/AlAs heterostructures, which are used to form quantum wells and quantum dots. wikipedia.orgcadence.com These structures can confine individual electrons, which is the first criterion for creating a spin qubit. wikipedia.org The ability to form these high-quality, low-strain heterostructures makes the GaAs/AlAs system a strong candidate for spin qubit research. wikipedia.orgcadence.com While much of the current focus has shifted to silicon-based spin qubits due to longer coherence times, III-V systems like GaAs/AlAs continue to be vital platforms for research and development. wikipedia.org The fine control over layer thickness and composition in AlAs-based heterostructures allows for the precise engineering of the quantum environment of the electron spin, which is essential for qubit operation and for implementing quantum gates. wikipedia.org

Future Directions and Emerging Research Avenues in Alas Science

Integration of AlAs with Other Material Systems (e.g., GaN, Si)

The integration of aluminum arsenide with other prominent semiconductor materials like gallium nitride (GaN) and silicon (Si) is a significant area of future research. This approach aims to combine the advantageous properties of different materials to create high-performance and cost-effective electronic and optoelectronic devices.

One of the primary challenges in growing GaN on silicon is the substantial lattice and thermal mismatch between the two materials. researchgate.net This mismatch can lead to a high density of defects, such as threading dislocations, which degrade device performance. nih.gov AlAs is being actively investigated as a buffer or seed layer to mitigate these issues. researchgate.netias.ac.in The use of a nitrided AlAs layer can prevent the undesirable reaction between gallium and silicon at high growth temperatures. researchgate.net This approach has shown promise in improving the quality of GaN epitaxial layers on Si substrates, which is crucial for the development of low-cost, large-area GaN-based devices. researchgate.netias.ac.in The integration of GaN with silicon electronics is a key step towards next-generation high-power and high-frequency applications. researchgate.net

Heterogeneous integration, where a high-quality GaN structure is grown separately and then transferred to a silicon substrate, is another promising strategy. nih.gov In this context, AlAs can serve as a sacrificial layer in epitaxial lift-off (ELO) processes. nih.gov The high etching selectivity between gallium arsenide (GaAs) and AlAs allows for the release of thin III-V semiconductor films, which can then be bonded to silicon or other substrates. nih.govucsd.edu This technique opens up possibilities for combining the superior optical and electronic properties of III-V materials with the mature and scalable silicon-based technology.

Furthermore, research is exploring the growth of high-quality III-V materials, including GaAs and AlAs, directly on sapphire substrates. wpmucdn.com Sapphire offers thermal expansion matching to III-V semiconductors and has a low refractive index, making it a potential platform for integrated photonics. wpmucdn.com AlAs can be used as a wetting layer to improve the quality of the subsequent GaAs buffer and quantum well structures. wpmucdn.com

Exploration of Topological Phases and Novel Quantum Phenomena

The unique electronic and phononic properties of this compound make it a compelling material for investigating topological phases and other quantum phenomena. Topological materials exhibit exotic states of matter characterized by properties that are robust against local perturbations.

In nanophononics, which deals with the manipulation of sound waves at the nanoscale, AlAs/GaAs superlattices have been used to create and study topological interface states. aps.orgresearchgate.net By designing structures with inverted spatial mode symmetries, researchers have demonstrated the existence of topologically protected states at hundreds of gigahertz. aps.org These states are determined by the topological invariants, such as the Zak phase, of the constituent superlattices. aps.orgresearchgate.net The ability to engineer these topological states in a well-established material system like AlAs/GaAs opens up new avenues for controlling heat flow and developing novel phononic devices.

Moreover, AlAs is a material of interest in the study of multicomponent fractional quantum Hall (FQH) states. caltech.edu In AlAs quantum wells, the electrons can possess both spin and valley degrees of freedom. caltech.eduaip.org This additional "valley" degeneracy can lead to the emergence of new and exotic FQH states that are not observed in simpler systems. caltech.edu The interplay between these internal degrees of freedom and strong electron-electron interactions can give rise to novel correlated phases of matter. aip.org Understanding and controlling these quantum phenomena in AlAs-based systems could lead to new paradigms in quantum computing and information processing.

The study of coupled one-dimensional acoustic nanoresonators based on GaAs/AlAs structures also provides a platform for implementing and investigating topological models like the Su-Schrieffer-Heeger (SSH) model. aps.org This allows for the experimental realization of nontrivial topological phases and the study of their associated edge states in a highly controllable nanophononic system. aps.org

Advanced Computational Materials Design and Predictive Modeling

Computational methods, particularly density functional theory (DFT), are playing an increasingly crucial role in predicting and understanding the properties of this compound. modernsciences.orgtidjma.tn These advanced modeling techniques allow researchers to investigate the electronic band structure, stability, and other fundamental characteristics of AlAs without the need for immediate experimental synthesis. modernsciences.orgtidjma.tnuobaghdad.edu.iq

First-principles calculations are used to determine key parameters such as the electronic bandgap, which is essential for designing optoelectronic devices. tidjma.tnuobaghdad.edu.iq Recent studies have used DFT to investigate the electronic structure of AlAs, confirming its indirect bandgap and providing insights into its stability. modernsciences.orguobaghdad.edu.iq These computational approaches can also predict how the properties of AlAs change under pressure, revealing potential structural phase transitions. researchgate.net

Predictive modeling is also being applied to design novel AlAs-based nanostructures. For instance, theoretical studies have explored the properties of two-dimensional (2D) monolayer AlAs, a graphene-like material. uobaghdad.edu.iqresearchgate.net These calculations can predict the stability, electronic, and optical properties of such novel materials before they are experimentally realized. uobaghdad.edu.iqresearchgate.net This computational-first approach accelerates the discovery and design of new materials with tailored functionalities.

Furthermore, software packages like COMSOL Multiphysics, Silvaco TCAD, and QuantumATK are employed to simulate the behavior of AlAs in complex device structures. tidjma.tn These tools enable the modeling of electron transport, heat transfer, and optical propagation, which is vital for optimizing the performance of AlAs-based transistors, lasers, and other devices. tidjma.tn The synergy between advanced computational design and experimental research is expected to drive future innovations in AlAs science and technology.

Development of Novel Growth Techniques for Nanoscale Control

Precise control over the growth of this compound at the nanoscale is critical for fabricating advanced heterostructures and devices with tailored properties. kyushu-u.ac.jp Molecular beam epitaxy (MBE) and metal-organic vapor phase epitaxy (MOVPE) are the primary techniques used for growing high-quality AlAs thin films and nanostructures with atomic-level precision. kyushu-u.ac.jp

Future research in this area is focused on developing novel growth methods to create more complex and functional nanostructures. One emerging area is the growth of AlAs-containing nanowires. ntt-review.jp The vapor-liquid-solid (VLS) method allows for the fabrication of heterostructure nanowires, such as AlAs/GaAs/GaP, with sharp interfaces. ntt-review.jp This technique enables the creation of both axial and radial heterostructures, opening up possibilities for novel low-dimensional nanodevices. ntt-review.jp

Another innovative approach is the thermally-driven formation of quantum dots (QDs) on the sidewalls of nanowires. rsc.org This method utilizes the minimization of system energy during annealing to form defect-free QDs. rsc.org For instance, modifying the surface of a GaAs nanowire with an AlAs layer can facilitate the controlled growth of QDs, which is advantageous for applications in lasers and solar cells. rsc.org

The self-catalyzed growth of III-V nanostructures, such as GaAs nanospades on silicon, also presents a promising route for integration. acs.org These nanostructures can then serve as templates for the subsequent growth of AlAs-containing heterostructures, enabling the monolithic integration of III-V optoelectronics on a silicon platform. acs.org

The ability to epitaxially grow high-quality GaAs layers on a nanoscale aluminum-transformed AlAs film has also been demonstrated. aip.org This process, which involves the "arsenidation" of an aluminum film, opens a new window for creating semiconductor/metal heterostructures for various device applications. aip.org Continued advancements in these and other novel growth techniques will be essential for realizing the full potential of AlAs in future technologies.

Role of AlAs in Next-Generation Optoelectronic and High-Frequency Devices

This compound is poised to play a significant role in the development of next-generation optoelectronic and high-frequency devices, primarily due to its wide bandgap and its ability to form high-quality heterostructures with other III-V semiconductors. smolecule.comscience.gov

In optoelectronics, AlAs is a crucial component in high-efficiency laser diodes, particularly in the red and infrared spectral regions. smolecule.com Its wide bandgap allows it to serve as an effective barrier material in quantum well structures and tunnel junctions, confining carriers and improving device performance. kyushu-u.ac.jpsmolecule.com Future research will likely focus on incorporating AlAs into more complex heterostructures to achieve novel functionalities, such as tunable emission wavelengths and enhanced optical gain. kyushu-u.ac.jp The integration of AlAs-based structures with silicon photonics is a particularly promising avenue for developing low-cost, high-performance optical interconnects and other integrated photonic circuits. wpmucdn.com

The development of flexible and wearable optoelectronic devices represents another emerging frontier. science.gov While not a primary material for the active layers in these devices, AlAs could be incorporated into the underlying rigid substrates from which flexible device layers are lifted off, leveraging its properties as a sacrificial layer.

In the realm of high-frequency electronics, AlAs is a key material in high electron mobility transistors (HEMTs). smolecule.com The large band offset between AlAs and GaAs allows for the creation of a two-dimensional electron gas (2DEG) with high carrier concentration and mobility, enabling transistors that can operate at very high frequencies. ias.ac.in Future work will likely involve scaling down these devices and integrating them with other materials, such as GaN, to push the boundaries of high-power, high-frequency performance. ias.ac.inwpmucdn.com The development of AlScN/GaN/AlScN quantum well structures is one example of the advanced heterostructures being explored for next-generation high-frequency transistors. wpmucdn.com

Furthermore, the unique properties of AlAs at the nanoscale, such as the phononic and quantum phenomena discussed in previous sections, could be harnessed to create entirely new classes of devices. For example, nanophononic devices based on AlAs/GaAs superlattices could be used for thermal management or signal processing at ultrahigh frequencies. aip.org The exploration of these novel device concepts will be a key driver of future research in AlAs science.

Q & A

Q. How can researchers determine the refractive index of Aluminum arsenide (AlAs) across different wavelengths, particularly in mid-infrared regions?

To characterize AlAs's refractive index, employ the Sellmeier equation derived from the single effective oscillator (SEO) model, which relates photon energy to material dispersion. However, AlAs’s Sellmeier coefficients are undefined for wavelengths >2.2 μm, complicating mid-infrared applications (e.g., distributed Bragg reflectors). Researchers can extrapolate data using hybrid experimental-theoretical approaches, such as comparing ellipsometry measurements with first-principles calculations, and validate results against GaAs/AlAs heterostructure reflectivity spectra .

Q. What experimental techniques are recommended for characterizing the structural properties of AlAs thin films grown via molecular beam epitaxy (MBE)?

Key methods include:

  • Reflection High-Energy Electron Diffraction (RHEED) : Monitor intensity oscillations to calibrate growth rates and layer-by-layer deposition dynamics. For example, AlAs growth at 580–620°C exhibits distinct RHEED oscillations correlating with flux ratios (e.g., 30 cc Al cell flux ≈ 0.1–0.2 μm/hr) .
  • X-ray Diffraction (XRD) : Assess crystallinity and lattice mismatch (<0.15% for AlAs/GaAs interfaces).
  • Transmission Electron Microscopy (TEM) : Resolve atomic-scale defects (e.g., antisite vacancies, interfacial dislocations).

Q. What protocols ensure the synthesis of high-purity AlAs for semiconductor applications?

Use ultrahigh-vacuum MBE with base pressures <10⁻¹⁰ Torr. Pre-clean substrates (e.g., GaAs) via argon ion milling. Optimize Al:As₄ flux ratios (typically 1:10 to 1:20) to minimize arsenic vacancies. Post-growth annealing at 400–500°C under As overpressure reduces point defects .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bandgap values of AlAs (e.g., 2.13 eV vs. 2.20 eV) when designing optoelectronic devices?

Variations arise from stoichiometric deviations (e.g., As-rich vs. Al-rich phases) and measurement techniques. Mitigation strategies:

  • Cross-validate using photoluminescence (PL) at low temperatures (4–77 K) to reduce thermal broadening.
  • Auger Electron Spectroscopy (AES) : Quantify elemental composition to confirm Al:As ratios.
  • Density Functional Theory (DFT) : Model defect-induced bandgap shifts (e.g., Al vacancies reduce Eg by ~0.05 eV) .

Q. What methodologies are effective for modeling the impact of vertical bias on the electronic properties of AlAs-based quantum well (QW) structures?

Use self-consistent Poisson-Schrödinger solvers to simulate band bending under external bias. For example, in GaAs/AlAs double-barrier QWs:

  • At ±40 kV/cm, the E₂₁ energy separation compresses by ~15 meV due to Stark effects.
  • Compare simulated transition dipole moments (TDM) with experimental electroabsorption spectra. Residual errors >5% suggest unaccounted interfacial roughness or alloy disorder .

Q. How can researchers resolve contradictions in AlAs optical absorption data between theoretical predictions and experimental observations?

Analyze discrepancies through:

  • Leverage Plots : Identify outliers in absorption wavelength fits (e.g., due to unmodeled excitonic effects).
  • Spectral Deconvolution : Separate Urbach tail contributions (disorder-induced absorption edges) from band-to-band transitions.
  • Monte Carlo Simulations : Account for multilevel crystallization effects during MBE growth, which alter absorption coefficients by up to 20% .

Methodological Considerations

Q. What strategies improve the reproducibility of AlAs-based device fabrication for terahertz applications?

  • In-situ RHEED Calibration : Ensure consistent layer thicknesses (e.g., 7–18 monolayers for tunnel barriers).
  • Post-growth Characterization : Use Raman spectroscopy to detect strain-induced phonon mode shifts (e.g., TO/LO peak splitting >3 cm⁻¹ indicates lattice distortion).
  • Statistical Design of Experiments (DoE) : Vary growth temperature (±20°C) and As flux (±5%) to quantify parameter sensitivity .

Q. How can researchers validate theoretical models of AlAs/GaAs heterostructure reflectivity for photonic applications?

  • Transfer-Matrix Method (TMM) : Simulate reflectivity spectra using experimentally derived refractive indices (e.g., n(AlAs) ≈ 3.0 at 1.55 μm).
  • Angle-Resolved Reflectometry : Compare measured vs. predicted Brewster angles (deviation >2° suggests interfacial oxide layers).
  • Finite-Difference Time-Domain (FDTD) : Model edge effects in finite-sized DBRs, which reduce peak reflectivity by ~5% .

Data Analysis and Reporting

Q. What statistical tools are recommended for analyzing AlAs quantum well data with high uncertainty?

  • Leverage Residual Analysis : Plot residuals vs. predictor variables (e.g., bias voltage) to detect heteroscedasticity.
  • Bootstrapping : Estimate confidence intervals for parameters like TDM (e.g., ±0.05 D for n=1000 resamples).
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets with >10 variables (e.g., growth parameters, optical properties) .

Q. How should researchers document AlAs synthesis protocols to ensure reproducibility?

Follow Beilstein Journal guidelines :

  • Detail MBE chamber base pressure, substrate preparation, and flux calibration in the Experimental section.
  • Provide raw RHEED oscillation data and XRD θ-2θ scans in Supplementary Information.
  • Cite prior studies on AlAs/GaAs interfacial defects to contextualize limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.